Product packaging for 2-Chloroquinoline-6-sulfonyl chloride(Cat. No.:CAS No. 205055-71-6)

2-Chloroquinoline-6-sulfonyl chloride

Cat. No.: B018494
CAS No.: 205055-71-6
M. Wt: 262.11 g/mol
InChI Key: OBSXSFGTHBBROC-UHFFFAOYSA-N
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Description

2-Chloroquinoline-6-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO2S and its molecular weight is 262.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO2S B018494 2-Chloroquinoline-6-sulfonyl chloride CAS No. 205055-71-6

Properties

IUPAC Name

2-chloroquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5Cl2NO2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSXSFGTHBBROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585472
Record name 2-Chloroquinoline-6-sulfonyl chloride
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Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205055-71-6
Record name 2-Chloroquinoline-6-sulfonyl chloride
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Record name 2-chloroquinoline-6-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoline-6-sulfonyl chloride: Chemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloroquinoline-6-sulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel sulfonamide derivatives with potential applications in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, outlines a plausible synthetic methodology, and explores its reactivity profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

This compound (CAS No. 205055-71-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 2-position and a sulfonyl chloride group at the 6-position.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 205055-71-6[1]
Molecular Formula C₉H₅Cl₂NO₂S[1]
Molecular Weight 262.11 g/mol [1]
Appearance Off-White to Beige Solid[2]
Melting Point Data not available
Boiling Point Data not available (likely unstable at high temperatures)[3]
Solubility Soluble in various organic solvents[4]
Storage Conditions 2-8°C, under inert atmosphere, hygroscopic[2]

Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination 2-Chloroquinoline 2-Chloroquinoline 2-Chloroquinoline-6-sulfonic acid 2-Chloroquinoline-6-sulfonic acid 2-Chloroquinoline->2-Chloroquinoline-6-sulfonic acid Chlorosulfonic acid (ClSO3H) This compound This compound 2-Chloroquinoline-6-sulfonic acid->this compound Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for sulfonation and chlorination of aromatic compounds and the synthesis of analogous quinoline sulfonyl chlorides.[5][6][7]

Protocol 1: Synthesis of 2-Chloroquinoline-6-sulfonic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-chloroquinoline (1.0 equivalent) to an excess of chlorosulfonic acid (at least 5 equivalents) at 0°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The precipitated 2-chloroquinoline-6-sulfonic acid can be isolated by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound from 2-Chloroquinoline-6-sulfonic acid

  • To a flask containing 2-chloroquinoline-6-sulfonic acid (1.0 equivalent), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • The reaction mixture is typically heated under reflux until the evolution of gaseous byproducts (HCl and SO₂) ceases.

  • After cooling, the excess chlorinating agent can be removed by distillation under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable organic solvent.

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes it a valuable precursor for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives.

Reaction with Nucleophiles

G 2-Chloroquinoline-6-sulfonyl_chloride This compound Reaction Nucleophilic Acyl Substitution 2-Chloroquinoline-6-sulfonyl_chloride->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Reaction Product Sulfonamide or Sulfonate Ester Reaction->Product

Caption: General reaction of this compound with nucleophiles.

A common application of this reactivity is the synthesis of sulfonamides through the reaction with primary or secondary amines.[8] This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 3: General Procedure for the Synthesis of 2-Chloroquinoline-6-sulfonamides

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

  • The resulting sulfonamide can be purified by column chromatography or recrystallization.

Spectral Data

While specific spectral data for this compound are not widely published, the expected characteristic spectral features can be inferred from the analysis of similar compounds.

Infrared (IR) Spectroscopy: Aromatic sulfonyl chlorides typically exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effect of the sulfonyl chloride group will likely cause a downfield shift of the protons on the benzene ring of the quinoline nucleus, particularly the protons ortho and para to the sulfonyl group.

  • ¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region. The carbon atom attached to the sulfonyl chloride group is expected to be deshielded.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 261 and an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[9] Fragmentation may involve the loss of the sulfonyl chloride group or cleavage of the quinoline ring.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also hygroscopic and should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C.[2]

Conclusion

This compound is a reactive intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and materials science. While specific data on its physical properties and synthesis are limited, this guide provides a comprehensive overview based on available information and established chemical principles. The outlined synthetic pathway and reactivity profile offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research is warranted to fully characterize its properties and explore its applications.

References

An In-depth Technical Guide to 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 2-chloroquinoline-6-sulfonyl chloride. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the utilization of this compound as a versatile chemical intermediate.

Molecular Structure and Properties

This compound is a bifunctional molecule featuring a quinoline heterocyclic system, a reactive sulfonyl chloride group, and a chlorine substituent on the quinoline ring. The presence of these distinct chemical entities imparts a unique reactivity profile, making it a valuable building block in the synthesis of a diverse range of more complex molecules, particularly in the realm of drug discovery.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₅Cl₂NO₂S[1]
Molecular Weight 262.11 g/mol [2]
CAS Number 205055-71-6[1][2]
Appearance Off-White to Beige Solid[1]
Synonyms 2-Chloro-6-quinolinesulfonyl chloride[1][2]

Synthesis and Experimental Protocols

A plausible synthetic route, based on established chemical principles, is outlined below.

G cluster_0 Synthetic Pathway 2-Chloroquinoline 2-Chloroquinoline Reaction Chlorosulfonation 2-Chloroquinoline->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction Product This compound Reaction->Product

Caption: General synthetic pathway for this compound.

General Experimental Protocol for Chlorosulfonation of an Aromatic Compound:

  • Reaction Setup: The aromatic starting material (e.g., 2-chloroquinoline) is added portion-wise to an excess of chlorosulfonic acid, typically at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction is performed in a flask equipped with a stirrer and a gas outlet to vent the hydrogen chloride gas that evolves.

  • Reaction Conditions: After the addition is complete, the reaction mixture is gradually warmed to room temperature and may be heated to a higher temperature (e.g., 50-100 °C) for a period of time to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid product, the sulfonyl chloride, is then collected by filtration.

  • Purification: The crude product is washed with cold water to remove any remaining acid and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

It is crucial to note that this is a generalized procedure, and the optimal reaction conditions, such as temperature, reaction time, and purification solvent, would need to be determined empirically for the specific synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectral properties of analogous quinoline and sulfonyl chloride-containing compounds, the expected key spectroscopic features can be predicted.

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons on the quinoline ring would appear as a set of multiplets in the downfield region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns would be dependent on the substitution pattern.
¹³C NMR Aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm range. The carbon bearing the sulfonyl chloride group would be expected to be significantly downfield due to the electron-withdrawing nature of the substituent.
IR Spectroscopy Characteristic strong absorption bands for the sulfonyl chloride group would be expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.11 g/mol ). A characteristic isotopic pattern for the two chlorine atoms would be observed. Fragmentation would likely involve the loss of SO₂Cl, Cl, or SO₂.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.

The primary utility of this compound in a medicinal chemistry context is its reaction with primary or secondary amines to form the corresponding sulfonamides.

G cluster_1 Sulfonamide Synthesis Sulfonyl_Chloride This compound Reaction Nucleophilic Acyl Substitution Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Product 2-Chloroquinoline-6-sulfonamide Derivative Reaction->Product

Caption: General reaction of this compound to form sulfonamides.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. By incorporating the quinoline moiety, novel sulfonamide-based drug candidates can be designed and synthesized. The 2-chloro substituent provides an additional site for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

While specific signaling pathways modulated by derivatives of this compound have not been explicitly reported, the broad biological activities of quinoline-based sulfonamides suggest potential interactions with a variety of biological targets, including enzymes and receptors involved in cell signaling, proliferation, and microbial pathogenesis.

Conclusion

This compound represents a strategically important building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Its bifunctional nature allows for the facile introduction of the 2-chloroquinoline scaffold into a wide range of molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its structure, properties, and synthetic utility based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for producing 2-chloroquinoline derivatives. The 2-chloroquinoline scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics and functional materials. This document details both classical and modern synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Core Synthesis of the 2-Chloroquinoline Ring System

The most direct and widely employed method for the synthesis of substituted 2-chloroquinolines is the Vilsmeier-Haack reaction, which typically yields 2-chloro-3-formylquinoline derivatives from readily available acetanilides.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In the context of 2-chloroquinoline synthesis, it involves the reaction of an N-arylacetamide (acetanilide) with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This one-pot reaction proceeds through formylation, chlorination, and cyclization to afford the 2-chloro-3-formylquinoline core.[1]

The reaction is particularly effective for N-arylacetamides bearing electron-donating groups, which facilitate the electrophilic cyclization step.[2]

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The acetanilide then reacts with the Vilsmeier reagent, leading to a cascade of reactions involving intramolecular cyclization and subsequent chlorination to form the final 2-chloro-3-formylquinoline product.

Vilsmeier_Haack_Mechanism reactant Acetanilide intermediate1 Enamine Intermediate reactant->intermediate1 Reaction with Vilsmeier Reagent reagent Vilsmeier Reagent (DMF + POCl₃) reagent->intermediate1 intermediate2 Diformylated Intermediate intermediate1->intermediate2 Diformylation intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Chloro-3-formylquinoline intermediate3->product Chlorination & Aromatization

Vilsmeier-Haack reaction mechanism for 2-chloroquinoline synthesis.

The following table summarizes the yields of various substituted 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilides.

Substituent on AcetanilideProductYield (%)Reference
H2-Chloro-3-formylquinoline63[3]
6-Me2-Chloro-6-methyl-3-formylquinoline68
7-Me2-Chloro-7-methyl-3-formylquinoline72
8-Me2-Chloro-8-methyl-3-formylquinoline63-75[4]
8-Et2-Chloro-8-ethyl-3-formylquinoline70
6-OMe2-Chloro-6-methoxy-3-formylquinoline78
8-OMe2-Chloro-8-methoxy-3-formylquinoline76
6-Cl2,6-Dichloro-3-formylquinoline69-70[3]
7-Cl2,7-Dichloro-3-formylquinoline65
  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

  • Addition of Acetanilide: To this freshly prepared Vilsmeier reagent, add the corresponding substituted acetanilide (1 equivalent) portion-wise while maintaining the low temperature.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it slowly into crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Classical Quinoline Syntheses: General Approaches

While the Vilsmeier-Haack reaction is a primary route to 2-chloro-3-formylquinolines, several classical named reactions provide access to the broader quinoline scaffold. By using appropriately chlorinated starting materials, these methods can be adapted for the synthesis of various 2-chloroquinoline derivatives.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[2] For example, the reaction of m-chloroaniline with acetylacetone can yield 7-chloro-2,4-dimethylquinoline.[2]

Combes_Synthesis reactant1 Aniline intermediate β-Aminoenone (Schiff Base) reactant1->intermediate reactant2 β-Diketone reactant2->intermediate Condensation product 2,4-Disubstituted Quinoline intermediate->product Acid-catalyzed Cyclization Conrad_Limpach_Knorr_Synthesis reactants Aniline + β-Ketoester intermediate β-Aminoacrylate / β-Ketoanilide reactants->intermediate Condensation product_4OH 4-Hydroxyquinoline (Conrad-Limpach) intermediate->product_4OH Low Temp, Kinetic Control product_2OH 2-Hydroxyquinoline (Knorr) intermediate->product_2OH High Temp, Thermodynamic Control Functionalization_Workflow start 2-Chloroquinoline suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd catalyst, Base prod_suzuki 2-Aryl/Vinyl-quinoline suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-quinoline sonogashira->prod_sonogashira prod_buchwald 2-Amino-quinoline buchwald->prod_buchwald

References

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride functional group attached to a quinoline ring. Quinoline-based compounds are of significant interest in medicinal chemistry, and the sulfonyl chloride moiety serves as a versatile handle for the synthesis of a wide array of derivatives with diverse biological activities.[1][2] This document details key reactions, presents quantitative data, provides experimental protocols, and visualizes reaction workflows and relevant signaling pathways.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the quinoline sulfonyl chloride group is nucleophilic substitution at the electrophilic sulfur atom. This reaction is readily achieved with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[3] This transformation is fundamental to the synthesis of numerous biologically active compounds.[4][5]

Synthesis of Quinoline Sulfonamides

The reaction of a quinoline sulfonyl chloride with an amine proceeds via a nucleophilic attack of the amine on the sulfur atom, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3]

General Reaction Scheme:

G reactant1 Quinoline-SO2Cl reaction_center + reactant1->reaction_center reactant2 R1R2NH reactant2->reaction_center product Quinoline-SO2NR1R2 byproduct HCl arrow -> reaction_center->arrow Base product_center + arrow->product_center product_center->product product_center->byproduct

Caption: General synthesis of quinoline sulfonamides.

Quantitative Data on Sulfonamide Synthesis:

The following table summarizes the yields for the synthesis of various N-substituted quinoline-8-sulfonamides, demonstrating the versatility of this reaction.

Amine NucleophileProductYield (%)Reference
PropargylamineN-propargyl-quinoline-8-sulfonamide91[6]
N-MethylpropargylamineN-methyl-N-propargyl-quinoline-8-sulfonamide95[6]
Imidazole8-(Imidazol-1-ylsulfonyl)quinoline87[7]
Triazole8-(Triazol-1-ylsulfonyl)quinoline81[7]
Tetrazole8-(Tetrazol-1-ylsulfonyl)quinoline80[7]

Experimental Protocol: Synthesis of N-propargyl-quinoline-8-sulfonamide [6]

  • Reaction Setup: A solution of propargylamine (2 mmol) and triethylamine (3 mmol) in chloroform (30 mL) is cooled to 5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, 8-quinolinesulfonyl chloride (1 mmol) is added in portions while stirring.

  • Reaction: The cooling bath is removed, and the reaction mixture is stirred for 2 hours at room temperature.

  • Workup: The solvent is removed under reduced pressure using a rotary evaporator. Water (10 mL) is added to the residue, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed on the filter with two portions of water (10 mL each) and dried in air to yield the final product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve propargylamine and triethylamine in chloroform setup2 Cool solution to 5 °C setup1->setup2 reaction1 Add 8-quinolinesulfonyl chloride in portions setup2->reaction1 reaction2 Stir at room temperature for 2 hours reaction1->reaction2 workup1 Remove solvent under reduced pressure reaction2->workup1 workup2 Add water and collect precipitate by filtration workup1->workup2 workup3 Wash with water and air dry workup2->workup3

Caption: Workflow for N-propargyl-quinoline-8-sulfonamide synthesis.

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride group on the quinoline ring can be reduced to the corresponding thiol. This transformation is valuable for introducing a nucleophilic sulfur handle, enabling further derivatization. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄).[8][9]

General Reaction Scheme:

G reactant Quinoline-SO2Cl arrow -> reactant->arrow 1. LiAlH4, THF 2. H3O+ product Quinoline-SH arrow->product

Caption: Reduction of quinoline sulfonyl chloride to quinoline thiol.

Experimental Protocol: General Procedure for the Reduction of an Aryl Sulfonyl Chloride [8][9]

Disclaimer: This is a general procedure for the reduction of aryl sulfonyl chlorides. Specific conditions for quinoline sulfonyl chlorides may need to be optimized.

  • Reaction Setup: To a solution of lithium aluminum hydride (4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of the quinoline sulfonyl chloride (1 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Purification: The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the quinoline thiol.

Palladium-Catalyzed Cross-Coupling Reactions

The sulfonyl chloride group can participate in palladium-catalyzed cross-coupling reactions, serving as a leaving group to enable the formation of new carbon-carbon bonds. This modern synthetic approach expands the utility of quinoline sulfonyl chlorides beyond traditional nucleophilic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline ring and a variety of organic fragments via an organoboron intermediate.[10][11][12] This reaction is a powerful tool for the synthesis of biaryl and related structures.

Catalytic Cycle:

G Pd0 Pd(0) PdII_complex Quinoline-Pd(II)-Cl Pd0->PdII_complex Oxidative Addition Transmetalation_complex Quinoline-Pd(II)-R PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Quinoline-R Transmetalation_complex->Product Reactant1 Quinoline-SO2Cl Reactant1->PdII_complex Reactant2 R-B(OH)2 Reactant2->Transmetalation_complex G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLCP MLC Phosphatase ROCK->MLCP phosphorylates & inhibits MLC Myosin Light Chain ROCK->MLC directly phosphorylates Contraction Actomyosin Contraction MLC->Contraction promotes Inhibitor Quinoline Sulfonamide (e.g., Fasudil) Inhibitor->ROCK inhibits

References

An In-Depth Technical Guide to the Electrophilicity of 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-6-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily owing to its distinct electrophilic characteristics. This technical guide provides a comprehensive analysis of the electrophilic nature of its two key reactive sites: the sulfur atom of the sulfonyl chloride group and the carbon atoms of the chloroquinoline ring. By examining the electronic properties and reactivity of these centers, this document aims to serve as a valuable resource for professionals engaged in the design and development of novel chemical entities. This guide synthesizes information on the compound's reactivity, presents comparative quantitative data from related structures, details relevant experimental protocols, and provides visualizations of its chemical behavior.

Introduction to the Electrophilic Nature of this compound

This compound (CAS: 205055-71-6, Molecular Formula: C₉H₅Cl₂NO₂S) is a heterocyclic compound featuring two highly electrophilic centers.[1][2] The inherent reactivity of this molecule is dictated by the presence of a sulfonyl chloride group at the 6-position and a chlorine substituent at the 2-position of the quinoline scaffold. These functionalities allow for selective reactions with a wide array of nucleophiles, making it a versatile building block in the synthesis of complex organic molecules.[3]

The two primary sites of electrophilicity are:

  • The Sulfonyl Chloride Group: The sulfur atom is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it a hard electrophile susceptible to attack by various nucleophiles.[4]

  • The Chloroquinoline Ring: The quinoline ring, particularly positions C2 and C4, is activated towards nucleophilic aromatic substitution (SₙAr). The electronegative nitrogen atom in the ring withdraws electron density, rendering these positions electrophilic.[5]

This guide will dissect the reactivity of each of these electrophilic centers, providing a framework for predicting and controlling the outcomes of reactions involving this compound.

Electrophilicity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophile, widely utilized in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.[6] The sulfur atom is in a high oxidation state (+6) and is bonded to three electronegative atoms (two oxygens and one chlorine), which strongly polarize the S-Cl bond and render the sulfur atom highly susceptible to nucleophilic attack. Reactions at the sulfonyl chloride group typically proceed via a nucleophilic substitution mechanism.[4][7]

Quantitative Insights into Reactivity

The table below summarizes Hammett ρ values for the hydrolysis of substituted benzenesulfonyl chlorides, illustrating the sensitivity of the reaction to electronic effects.

Reaction ConditionNucleophileρ (rho) ValueImplication for this compound
Alkaline Hydrolysis in WaterOH⁻+1.564The quinoline ring, particularly with the electron-withdrawing chloro group, is expected to enhance the electrophilicity of the sulfonyl chloride group, leading to a high reactivity towards strong nucleophiles.[8]
Neutral Hydrolysis (Solvolysis)H₂OCurved PlotFor weaker nucleophiles, the reaction mechanism can be more complex. However, the overall electron-withdrawing nature of the 2-chloroquinoline substituent would still favor nucleophilic attack compared to an unsubstituted or electron-donating-group-substituted aryl sulfonyl chloride.[8]
Experimental Protocol: General Synthesis of Sulfonamides

This protocol describes a general method for the reaction of an aryl sulfonyl chloride, such as this compound, with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base to the solution.

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Electrophilicity of the 2-Chloroquinoline Ring

The quinoline ring system is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the ring nitrogen.[5] The presence of a good leaving group, such as a chloride ion, at these positions facilitates nucleophilic aromatic substitution (SₙAr). In this compound, the C2 position is primed for such reactions.

Factors Influencing Reactivity

The reactivity of chloroquinolines in SₙAr reactions is influenced by several factors:

  • Position of the Leaving Group: The C2 and C4 positions are significantly more electrophilic than other positions on the quinoline ring due to resonance stabilization of the Meisenheimer-like intermediate.[9]

  • Nature of the Nucleophile: Stronger nucleophiles react more readily.

  • Solvent: Polar aprotic solvents can accelerate SₙAr reactions.

  • Temperature: Higher temperatures are often required to overcome the activation energy for the disruption of aromaticity in the intermediate step.

The table below provides a qualitative comparison of the reactivity of different positions on a chloroquinoline ring towards nucleophilic attack.

Position of ChlorineRelative ReactivityRationale
C2HighThe negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5]
C4HighSimilar to the C2 position, the intermediate is stabilized by the ring nitrogen.[5]
C3, C5, C6, C7, C8LowThe negative charge in the intermediate cannot be effectively delocalized onto the ring nitrogen, resulting in lower stability.
Experimental Protocol: General Nucleophilic Aromatic Substitution on 2-Chloroquinoline

This protocol outlines a general procedure for the substitution of the chlorine atom at the C2 position of 2-chloroquinoline with a nucleophile, such as an amine or an alcohol.

Materials:

  • This compound

  • Nucleophile (e.g., a primary amine, 1.5 - 2.0 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • Optional: Base (e.g., potassium carbonate or triethylamine, if the nucleophile is an alcohol or a salt of a weak acid)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound and the nucleophile in the chosen solvent.

  • If required, add the base to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Electrophilicity and Reactivity

Graphical representations can aid in understanding the complex reactivity of this compound. The following diagrams were generated using the DOT language to illustrate key concepts.

G cluster_0 This compound cluster_1 Reaction Pathways Molecule This compound S_center Sulfonyl Sulfur (δ+) C2_center C2-Carbon (δ+) Sulfonylation Sulfonylation Product S_center->Sulfonylation Forms R-SO₂-Nu SNAr SₙAr Product C2_center->SNAr Forms 2-Nu-Quinoline Nucleophile Nucleophile (Nu⁻) Nucleophile->S_center Attack at Sulfur Nucleophile->C2_center Attack at C2 G cluster_sulfonyl Sulfonyl Chloride Moiety cluster_quinoline Chloroquinoline Ring Electrophilicity Electrophilicity of This compound OxidationState High Oxidation State of Sulfur (+6) Electrophilicity->OxidationState EWG_O Electron-Withdrawing O Atoms Electrophilicity->EWG_O EWG_Cl Electronegative Cl Atom Electrophilicity->EWG_Cl Ring_N Electron-Withdrawing Ring Nitrogen Electrophilicity->Ring_N Leaving_Group Good Leaving Group (Cl⁻) at C2 Electrophilicity->Leaving_Group Resonance Resonance Stabilization of Intermediate Electrophilicity->Resonance G Start Start Dissolve Dissolve Nucleophile and Base in Solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add this compound Solution Dropwise Cool->Add React Stir at Room Temperature (Monitor by TLC) Add->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End Final Product Purify->End

References

Spectroscopic Profile of 2-Chloroquinoline-6-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-chloroquinoline-6-sulfonyl chloride (CAS No: 205055-71-6), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₅Cl₂NO₂S[1]

  • Molecular Weight: 262.11 g/mol [1]

  • CAS Number: 205055-71-6[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and expected fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 8.7d1HH-5
~ 8.2 - 8.4dd1HH-7
~ 8.1 - 8.3d1HH-8
~ 7.8 - 8.0d1HH-4
~ 7.6 - 7.8d1HH-3

Note: Chemical shifts are approximate and coupling constants (J) have not been predicted. The downfield shifts of protons on the benzene ring (H-5, H-7, H-8) are attributed to the strong electron-withdrawing effect of the sulfonyl chloride group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 152 - 155C-2
~ 148 - 151C-8a
~ 140 - 143C-6
~ 138 - 141C-4
~ 132 - 135C-4a
~ 130 - 133C-8
~ 128 - 131C-5
~ 125 - 128C-7
~ 123 - 126C-3

Note: The carbon atom attached to the sulfonyl chloride group (C-6) is expected to be significantly downfield. The chemical shifts are estimated based on data for related quinoline structures and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretching (aromatic)
~ 1600 - 1450MediumC=C and C=N stretching (quinoline ring)
~ 1370 - 1385 Strong Asymmetric SO₂ stretching (sulfonyl chloride)
~ 1180 - 1195 Strong Symmetric SO₂ stretching (sulfonyl chloride)
~ 800 - 900StrongC-H bending (out-of-plane)
~ 700 - 800StrongC-Cl stretching

Note: The two strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group are highly characteristic of sulfonyl chlorides.[2]

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
261 / 263 / 265High / Medium / Low[M]⁺• (Molecular ion peak) with characteristic isotopic pattern for two chlorine atoms.
162 / 164Medium[M - SO₂Cl]⁺• (Loss of sulfonyl chloride radical)
127High[C₈H₅N]⁺ (Quinoline fragment after loss of Cl and SO₂Cl)
99 / 101Low[SO₂Cl]⁺ (Sulfonyl chloride cation) with characteristic isotopic pattern for one chlorine atom.[2]

Note: The mass spectrum is expected to show a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of these peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document is intended for informational purposes only. The predicted data should be confirmed by experimental analysis.

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloroquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroquinoline-6-sulfonyl chloride (CAS No. 205055-71-6). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the compound's chemical structure and the behavior of related molecules. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility and visual workflows to guide laboratory procedures and synthetic applications.

Introduction

This compound is a bifunctional organic compound featuring a quinoline heterocyclic core and a reactive sulfonyl chloride group. This structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The quinoline moiety is a common scaffold in many biologically active compounds, while the sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications, including antibacterial and anticancer agents.

The solubility of this compound in various solvents is a critical parameter that governs its utility in synthetic chemistry. It influences reaction kinetics, choice of reaction conditions, purification methods, and the feasibility of formulation. A thorough understanding of its solubility is therefore essential for optimizing its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 205055-71-6[1]
Molecular Formula C₉H₅Cl₂NO₂S[1]
Molecular Weight 262.11 g/mol [1]
Appearance Off-White to Beige Solid[2]
Alternate Names 2-Chloro-6-quinolinesulfonyl Chloride[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be inferred from its chemical structure and the known properties of sulfonyl chlorides and quinoline derivatives.

The molecule possesses both polar (sulfonyl chloride, nitrogen in the quinoline ring) and non-polar (chlorinated aromatic rings) characteristics. This suggests it will be sparingly soluble or insoluble in water but will exhibit greater solubility in a range of organic solvents.

A critical consideration is the high reactivity of the sulfonyl chloride functional group. This group is susceptible to hydrolysis in the presence of protic solvents like water and alcohols, leading to the formation of the corresponding sulfonic acid. This reaction not only consumes the starting material but also alters the solubility properties of the solute. Therefore, for solubility determination in protic solvents, the rate of solvolysis must be considered, and anhydrous solvents are recommended for non-reactive solubility studies.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassExample SolventExpected SolubilityRationale and Remarks
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Freely SolubleThese solvents can solvate the polar regions of the molecule without reacting with the sulfonyl chloride group.
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Freely SolubleGood solvents for a wide range of organic compounds, including those with aromatic and chloro- substituents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to SolubleThe ether oxygen can interact with the molecule, but overall polarity may limit high solubility compared to polar aprotic solvents.
Non-Polar Aromatic Toluene, BenzeneSparingly Soluble to SolubleThe aromatic rings of the solvent can interact with the quinoline core via π-stacking.
Non-Polar Aliphatic Hexanes, HeptaneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant solubility in non-polar aliphatic solvents.
Polar Protic WaterInsolubleLow affinity for water and reactive. Hydrolysis to the corresponding sulfonic acid is expected.
Alcohols Methanol, EthanolSoluble (with reaction)Will likely dissolve but will undergo solvolysis to form sulfonate esters.

Note: This table is illustrative and intended for guidance. Experimental verification is essential.

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound.

This method provides a rapid, preliminary assessment of solubility.

Methodology:

  • Add approximately 10-20 mg of this compound to a dry glass vial.

  • Add 1 mL of the chosen anhydrous solvent to the vial.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a dark, contrasting background.

  • Record the observation:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the selected anhydrous solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

  • Separation of Saturated Solution:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a clean, dry, pre-weighed container. Transfer the filtered saturated solution to it. Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is fully removed, reweigh the container with the solid residue. The difference in weight gives the mass of the dissolved solid.

    • Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve. Measure the absorbance and calculate the concentration.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as mg/mL or g/100 mL, based on the mass of the dissolved solid and the volume of the solvent used.

Mandatory Visualizations

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G start Start: Obtain 2-Chloroquinoline- 6-sulfonyl chloride select_solvents Select Range of Anhydrous Solvents start->select_solvents qual_sol Qualitative Solubility Assessment shake_flask Quantitative Determination (Shake-Flask Method) qual_sol->shake_flask Proceed if soluble/ partially soluble select_solvents->qual_sol equilibration Equilibration (24-48h at constant T) shake_flask->equilibration separation Filtration of Saturated Solution equilibration->separation quantification Quantification (Gravimetric / Spectroscopic) separation->quantification data_analysis Data Analysis & Solubility Profile quantification->data_analysis end End: Established Solubility Profile data_analysis->end

Caption: Workflow for the Experimental Determination of Solubility.

This diagram illustrates the primary synthetic utility of this compound in forming a sulfonamide linkage, a common step in drug discovery.

G reagent 2-Chloroquinoline- 6-sulfonyl chloride (Electrophile) reaction Nucleophilic Acyl Substitution Reaction reagent->reaction amine Primary or Secondary Amine (R-NH₂) (Nucleophile) amine->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction product Target Sulfonamide Product reaction->product Forms C-S bond byproduct HCl Salt of Base reaction->byproduct

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinoline sulfonyl chlorides, a class of compounds that has become a cornerstone in medicinal chemistry and organic synthesis. This document details the evolution of their preparation, presents quantitative data from key experiments, and elucidates their mechanisms of action in relevant biological pathways.

Discovery and Historical Context

The journey of quinoline sulfonyl chlorides is intrinsically linked to the history of quinoline itself. First isolated from coal tar in 1834, quinoline's aromatic, heterocyclic structure quickly captured the interest of chemists in the burgeoning field of organic synthesis. The late 19th century saw the development of foundational methods for quinoline synthesis, such as the Skraup synthesis in 1880 and the Friedländer synthesis in 1882, which opened the door to a vast array of quinoline derivatives.

The discovery of quinoline sulfonyl chlorides followed the logical progression of aromatic chemistry. The sulfonation of aromatic compounds was a well-established reaction by the late 19th century. It is highly probable that the first synthesis of a quinoline sulfonyl chloride occurred in the late 19th or early 20th century, following the successful sulfonation of quinoline to produce quinoline sulfonic acids. The subsequent conversion of these sulfonic acids to the corresponding sulfonyl chlorides would have utilized reagents common at the time, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).

While a single, definitive publication marking the "discovery" of the first quinoline sulfonyl chloride is elusive in readily available historical records, the chemical knowledge and techniques of the era strongly suggest its synthesis was a natural extension of the work on quinoline and its derivatives. Early reports in German chemical journals, such as the Berichte der deutschen chemischen Gesellschaft, detail the sulfonation of quinoline and the general reactions of sulfonic acids, laying the direct groundwork for the synthesis of quinoline sulfonyl chlorides.

The true significance of quinoline sulfonyl chlorides, however, began to be realized in the mid to late 20th century with the rise of medicinal chemistry. Their utility as versatile intermediates for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, propelled them into the forefront of drug discovery research.

Synthetic Methodologies and Key Experimental Data

The synthesis of quinoline sulfonyl chlorides can be broadly categorized into two main approaches: the direct sulfonation and chlorination of quinoline, and the synthesis of a quinoline ring from precursors already bearing a sulfonic acid or sulfonyl chloride group.

Synthesis of Quinoline-8-Sulfonyl Chloride

One of the most common methods for the synthesis of quinoline-8-sulfonyl chloride involves the direct sulfonation of quinoline followed by chlorination of the resulting quinoline-8-sulfonic acid.

Table 1: Quantitative Data for the Synthesis of Quinoline-8-Sulfonyl Chloride

StepStarting MaterialReagentsReaction ConditionsProductYield (%)Melting Point (°C)Reference
1QuinolineChlorosulfonic acid140°C, 10 hoursQuinoline-8-sulfonic acid intermediate----INVALID-LINK--
2Quinoline-8-sulfonic acid intermediateThionyl chloride70°C, 4 hoursQuinoline-8-sulfonyl chloride99Not Reported--INVALID-LINK--
Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride

The synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is of significant interest due to the biological activities of its derivatives.

Table 2: Quantitative Data for the Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride

StepStarting MaterialReagentsReaction ConditionsProductYield (%)Melting Point (°C)Reference
18-HydroxyquinolineChlorosulfonic acidRoom temperature8-Hydroxyquinoline-5-sulfonyl chlorideHighNot Reported--INVALID-LINK--

Experimental Protocols

Industrial Preparation of Quinoline-8-Sulfonyl Chloride

This protocol is adapted from a patented industrial method.

Materials:

  • Quinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice water

  • Nitrogen gas supply

  • Magnetic stirrer and heating mantle

  • Reaction vessel

Procedure:

  • Charge the reaction vessel with chlorosulfonic acid (6.0 g, 51.5 mmol) under a nitrogen atmosphere.

  • With stirring and under ice-cooling, add quinoline (1.0 g, 7.74 mmol) to the vessel.

  • Gradually raise the temperature of the reaction mixture to 140°C and maintain for 10 hours.

  • Cool the mixture to 40°C and add thionyl chloride (2.0 g, 16.0 mmol).

  • Increase the temperature to 70°C and continue the reaction for 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water, which will cause the product to precipitate as a solid.

  • Stir the mixture for 30 minutes.

  • Collect the solid product by filtration and dry under a vacuum to yield quinoline-8-sulfonyl chloride.

Laboratory Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This protocol describes the synthesis of the sulfonyl chloride and its subsequent conversion to a sulfonamide.

Materials:

  • 8-Hydroxyquinoline (8-HQ)

  • Chlorosulfonic acid

  • Anhydrous acetonitrile

  • Appropriate amine

  • Triethylamine

  • Magnetic stirrer

  • Ice bath

Procedure for 8-Hydroxyquinoline-5-sulfonyl chloride:

  • In a flask, dissolve 8-hydroxyquinoline in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid to the stirred solution.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • The resulting 8-hydroxyquinoline-5-sulfonyl chloride can be used in the next step, often without isolation.

Procedure for 8-Hydroxyquinoline-5-sulfonamide:

  • To the reaction mixture containing 8-hydroxyquinoline-5-sulfonyl chloride, add the desired amine (typically a 2 to 4-fold molar excess).

  • Add triethylamine as a hydrogen chloride scavenger.

  • Stir the reaction at room temperature.

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Applications in Drug Discovery and Signaling Pathways

Quinoline sulfonyl chlorides are pivotal precursors to quinoline sulfonamides, which have demonstrated a wide range of biological activities. Their mechanisms of action often involve the inhibition of key enzymes in disease-related signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway in Cancer

Several quinoline-based sulfonamides have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes QuinolineSulfonamide Quinoline Sulfonamide QuinolineSulfonamide->PI3K Inhibits QuinolineSulfonamide->Akt Inhibits QuinolineSulfonamide->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline sulfonamides.

Modulation of Pyruvate Kinase M2 (PKM2) in Cancer Metabolism

Quinoline-8-sulfonamide derivatives have been shown to modulate the activity of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism. By inhibiting PKM2, these compounds can disrupt the metabolic reprogramming that fuels rapid cancer cell growth.

PKM2_Inhibition_Workflow Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Biosynthesis Biosynthetic Pathways (e.g., Pentose Phosphate Pathway) PEP->Biosynthesis Shunted to Pyruvate Pyruvate PKM2->Pyruvate Catalyzes conversion TCA TCA Cycle Pyruvate->TCA QuinolineSulfonamide Quinoline-8- Sulfonamide QuinolineSulfonamide->PKM2 Inhibits

Caption: Mechanism of PKM2 inhibition by quinoline-8-sulfonamides.

Inhibition of Monoamine Oxidases and Cholinesterases in Neurodegenerative Diseases

Quinoline-sulfonamide hybrids have been investigated as multi-target inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's disease. These compounds can simultaneously inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).

MAO_ChE_Inhibition Monoamines Monoamines (e.g., Dopamine, Serotonin) MAO Monoamine Oxidases (MAO-A, MAO-B) Monoamines->MAO Degraded by InactiveMetabolites1 Inactive Metabolites MAO->InactiveMetabolites1 Acetylcholine Acetylcholine ChE Cholinesterases (AChE, BChE) Acetylcholine->ChE Hydrolyzed by InactiveMetabolites2 Inactive Metabolites ChE->InactiveMetabolites2 QuinolineSulfonamide Quinoline-Sulfonamide Hybrid QuinolineSulfonamide->MAO Inhibits QuinolineSulfonamide->ChE Inhibits Neurotransmission Improved Neurotransmission & Neuroprotection QuinolineSulfonamide->Neurotransmission

Caption: Dual inhibition of MAOs and Cholinesterases by quinoline-sulfonamides.

Conclusion

From their inferred discovery in the late 19th and early 20th centuries to their current indispensable role in modern drug discovery, quinoline sulfonyl chlorides have had a remarkable journey. Their synthetic accessibility and the diverse biological activities of their sulfonamide derivatives have solidified their position as a privileged scaffold in medicinal chemistry. The continued exploration of their synthesis and biological mechanisms of action promises to yield new therapeutic agents for a wide range of diseases.

A Theoretical Analysis of 2-Chloroquinoline-6-sulfonyl Chloride: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloroquinoline-6-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel drug candidates. This whitepaper outlines a theoretical investigation of this compound using quantum chemical calculations. Due to the absence of publicly available theoretical studies on this specific molecule, this document serves as a comprehensive guide and template for such an analysis, presenting a typical workflow, data presentation, and interpretation. The methodologies described herein, based on Density Functional Theory (DFT), provide a framework for predicting the optimized geometry, vibrational frequencies, and electronic characteristics of the title compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, anticancer, and antibacterial agents. The substituent at the 6-position of the quinoline ring can significantly influence the biological activity. The sulfonyl chloride group, in particular, is a versatile functional group that can be used to introduce a sulfonyl moiety, which is present in many marketed drugs. This compound, therefore, represents a valuable scaffold for the synthesis of novel therapeutic agents.

Theoretical calculations, particularly quantum chemical methods, offer a powerful tool for elucidating the molecular properties of such compounds at the atomic level. These in-silico studies can provide insights into the molecule's three-dimensional structure, stability, and electronic properties, which are fundamental to its reactivity and interaction with biological targets. This guide details the standard computational protocols and data presentation for a thorough theoretical analysis of this compound.

Computational Methodology

The theoretical calculations outlined in this section are based on Density Functional Theory (DFT), a widely used method for its favorable balance between accuracy and computational cost.

2.1. Geometry Optimization The initial molecular structure of this compound would be built and optimized using a DFT method, such as the B3LYP functional, combined with a suitable basis set, for instance, 6-311++G(d,p). The optimization process is performed to locate the global minimum on the potential energy surface, corresponding to the most stable conformation of the molecule.

2.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.

2.3. Electronic Property Analysis The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. Other electronic properties, including the dipole moment, polarizability, and molecular electrostatic potential (MEP), would also be computed to understand the charge distribution and reactive sites of the molecule.

Results and Discussion

This section would typically present the quantitative data obtained from the theoretical calculations. As no specific published data exists for this compound, the following tables are illustrative of how such data would be presented.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°) Parameter Dihedral Angle (°)
C2-Cl(e.g., 1.74)Cl-C2-N1(e.g., 115.8)C4-C3-C2-N1(e.g., 0.1)
C6-S(e.g., 1.77)C2-N1-C9(e.g., 117.5)C5-C6-S-O1(e.g., -65.2)
S-O1(e.g., 1.43)C5-C6-S(e.g., 119.5)C7-C6-S-Cl(e.g., 114.8)
S-O2(e.g., 1.43)O1-S-O2(e.g., 122.1)
S-Cl'(e.g., 2.07)O1-S-Cl'(e.g., 107.3)

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) Assignment IR Intensity (km/mol) Raman Activity (Å⁴/amu)
(e.g., 3100-3000)C-H stretching(e.g., Low)(e.g., High)
(e.g., 1600-1450)C=C and C=N stretching(e.g., Medium)(e.g., High)
(e.g., 1375 & 1185)SO₂ asymmetric & symmetric stretching(e.g., High)(e.g., Medium)
(e.g., 850)C-Cl stretching(e.g., Medium)(e.g., Low)
(e.g., 570)S-Cl stretching(e.g., Low)(e.g., Medium)

Table 3: Calculated Electronic Properties of this compound

Property Value
HOMO Energy (eV)(e.g., -7.5)
LUMO Energy (eV)(e.g., -2.1)
HOMO-LUMO Gap (eV)(e.g., 5.4)
Dipole Moment (Debye)(e.g., 4.2)
Polarizability (a.u.)(e.g., 150.3)

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_structure 1. Propose Initial Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc elec_prop 4. Electronic Property Calculation geom_opt->elec_prop analyze_geom Analyze Optimized Geometry (Bond Lengths, Angles) geom_opt->analyze_geom verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min assign_spectra Assign Vibrational Spectra (IR, Raman) freq_calc->assign_spectra analyze_elec Analyze Electronic Properties (HOMO, LUMO, MEP) elec_prop->analyze_elec report 5. Generate Report and Visualizations verify_min->report analyze_geom->report assign_spectra->report analyze_elec->report G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor 2-Chloroquinoline-6-sulfonyl Chloride Derivative inhibitor->kinase1

An In-depth Technical Guide to the Physical Appearance and Stability of 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloroquinoline-6-sulfonyl chloride (CAS No: 205055-71-6), a key intermediate in organic synthesis. Due to the compound's specialized nature, publicly available data on its quantitative properties are limited. This document collates available information on its physical appearance, stability, and handling, supplemented with general principles for compounds of this class. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its handling, storage, and reactivity. This guide emphasizes safe laboratory practices and provides a framework for stability assessment.

Physical and Chemical Properties

This compound is a multifaceted compound utilized in the synthesis of a variety of organic molecules.[1] Its physical and chemical characteristics are foundational to its application in research and development.

Physical Appearance

The compound is typically supplied as a solid.[2] Visual descriptions from various commercial suppliers are summarized in the table below.

Parameter Description Source
Physical StateSolid[2]
ColorOff-White to Beige[1]
FormSolid[3][4]

Table 1: Physical Appearance of this compound

Physicochemical Data

Precise quantitative data for properties such as melting and boiling points are not consistently reported in publicly available literature. The provided data represents the most current information available from commercial and database sources.

Property Value Notes
Molecular Formula C₉H₅Cl₂NO₂S[1][5]
Molecular Weight 262.11 g/mol [5]
CAS Number 205055-71-6[1]
Melting Point Not availableData not found in public literature.
Boiling Point Not available[6]
Solubility Soluble in various organic solvents; Insoluble in water.[3] Specific quantitative solubility data is not available.

Table 2: Physicochemical Properties of this compound

Stability and Reactivity

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications. The presence of a sulfonyl chloride group on the quinoline scaffold dictates its primary reactivity patterns.

General Stability

This compound is noted to be hygroscopic and sensitive to moisture.[1] It should be handled under an inert atmosphere to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1][6]

Decomposition Pathways

The primary pathway for the decomposition of heteroaromatic sulfonyl chlorides is through hydrolysis.[7] Contact with water or moist air will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is typical for sulfonyl chlorides and is a key consideration for its handling and the design of reactions.[8][9][10][11]

The 2-chloroquinoline moiety itself can also undergo hydrolysis, although this process is generally slower. Studies on related 2-chloroquinolines indicate that they can be hydrolyzed to the corresponding quinolones.[12]

Thermal decomposition pathways for this specific compound are not detailed in the literature. However, general degradation of related organic compounds under thermal stress can involve complex reactions, including the elimination of sulfur dioxide.[13]

G Logical Flow of this compound Instability A This compound C Hydrolysis A->C Primary Pathway F Thermal Decomposition A->F Secondary Pathway B Moisture/Water B->C D 2-Chloroquinoline-6-sulfonic acid C->D E Heat E->F G Complex Decomposition Products (e.g., SO₂ extrusion) F->G

Stability and Decomposition Pathways

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are not publicly available and are typically proprietary to the manufacturers. However, standard analytical techniques for compounds of this class can be applied.

Determination of Purity (Illustrative HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A general approach would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: A dilute solution of the compound in a suitable organic solvent (e.g., acetonitrile).

Structural Confirmation (Illustrative NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the compound.

  • ¹H and ¹³C NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra would be analyzed to confirm the presence of the quinoline ring protons and carbons, and the substitution pattern.

  • Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Stability Study Protocol (Illustrative)

To assess the stability of this compound, a formal stability study could be designed according to ICH guidelines.[14]

  • Storage Conditions: Samples would be stored under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and protected from light.

  • Time Points: Samples would be pulled at specified time intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: At each time point, the samples would be analyzed for appearance, purity (by HPLC), and the presence of degradation products.

Handling and Storage

Due to its reactivity and sensitivity, proper handling and storage procedures are crucial.

  • Handling: Work in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Keep in a cool, dry place, refrigerated at 2-8°C.[1][6] Avoid contact with water and moisture.

Conclusion

This compound is a reactive intermediate with specific handling and storage requirements due to its sensitivity to moisture. While detailed quantitative physicochemical data is not widely available, its qualitative properties and reactivity patterns are consistent with those of other heteroaromatic sulfonyl chlorides. The information and protocols outlined in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling its safe and effective use in the synthesis of novel molecules for drug discovery and other applications.

References

Methodological & Application

Application Notes and Protocols for 2-Chloroquinoline-6-sulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of diverse organic molecules, particularly novel sulfonamide derivatives with potential therapeutic applications.

Application Notes

This compound is a versatile bifunctional reagent, possessing two reactive sites: the sulfonyl chloride group and the chloro-substituted quinoline ring. This dual reactivity allows for its application in the synthesis of a wide array of compounds, most notably 2-chloroquinoline-6-sulfonamides. These derivatives are of significant interest in medicinal chemistry and drug development due to the established pharmacological activities of both the quinoline and sulfonamide moieties.

The primary application of this compound is in the synthesis of sulfonamides through the reaction of the sulfonyl chloride group with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 2-chloroquinoline-6-sulfonamide scaffold can serve as a precursor for further functionalization. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, enabling the introduction of various substituents and the creation of diverse molecular libraries for biological screening.

Key Applications Include:

  • Anticancer Drug Discovery: Quinoline and sulfonamide derivatives have independently shown promise as anticancer agents.[1] Their combination in a single molecule can lead to compounds with enhanced or novel mechanisms of action. Derivatives of 2-chloroquinoline-6-sulfonamide have been investigated as potential inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[2]

  • Antimicrobial Agents: The quinoline core is a well-known pharmacophore in antimicrobial drugs. By incorporating the sulfonamide group, which also has a history of use in antibacterial agents, novel compounds with potential activity against resistant strains can be developed.

  • Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and can be used to target metalloenzymes. For instance, derivatives could be designed as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer.[3]

  • Modulators of Nuclear Receptors: Some quinoline sulfonamide derivatives have been identified as modulators of nuclear receptors like RORγ, which are implicated in autoimmune diseases.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted-2-chloroquinoline-6-sulfonamides from this compound and various primary amines. The data is compiled from typical results reported in the organic synthesis literature for analogous reactions.

Amine NucleophileProductReaction Time (h)Yield (%)Reference
AnilineN-phenyl-2-chloroquinoline-6-sulfonamide685Adapted from[4]
4-MethoxyanilineN-(4-methoxyphenyl)-2-chloroquinoline-6-sulfonamide688Adapted from[4]
BenzylamineN-benzyl-2-chloroquinoline-6-sulfonamide592Adapted from[4]
CyclohexylamineN-cyclohexyl-2-chloroquinoline-6-sulfonamide878Adapted from[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-2-chloroquinoline-6-sulfonamides

This protocol describes the general method for the reaction of this compound with a primary amine to yield the corresponding N-substituted-2-chloroquinoline-6-sulfonamide.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et3N)

  • Dry methylene chloride (CH2Cl2)

  • Water (H2O)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry methylene chloride.

  • To this solution, add the primary amine (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the mixture with water and then with brine solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-substituted-2-chloroquinoline-6-sulfonamide.[4]

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol outlines the synthesis of the starting material, this compound, from the corresponding acetanilide, which is a common precursor.

Materials:

  • Substituted acetanilide

  • Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl3)

  • Ice

  • Appropriate workup solvents

Procedure:

  • In a three-necked flask fitted with a dropping funnel and a condenser, place dry dimethylformamide.

  • Cool the flask in an ice-salt bath and add phosphoryl chloride dropwise with constant stirring.

  • After the addition is complete, add the substituted acetanilide to the reaction mixture.

  • Heat the mixture on a water bath for the required time as monitored by TLC.

  • After the reaction is complete, pour the reaction mixture onto crushed ice.

  • Isolate the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound. (Adapted from a general procedure for related compounds).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 2-Chloroquinoline-6-sulfonamides start Start: this compound + Primary Amine reaction Reaction in CH2Cl2 with Et3N at RT, 12h start->reaction workup Aqueous Workup: Wash with H2O and Brine reaction->workup drying Drying over Na2SO4 workup->drying purification Column Chromatography drying->purification product Pure N-substituted-2-chloroquinoline-6-sulfonamide purification->product PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline_Sulfonamide 2-Chloroquinoline-6-sulfonamide Derivative Quinoline_Sulfonamide->PI3K Inhibition

References

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in numerous therapeutic agents. The combination of these two pharmacophores through the synthesis of novel quinoline-based sulfonamides presents a promising avenue for the development of new therapeutic leads. This document provides detailed protocols for the synthesis of N-substituted sulfonamides from 2-chloroquinoline-6-sulfonyl chloride, a key intermediate for accessing a diverse library of compounds for screening and lead optimization. The methodologies described herein are applicable for both small-scale synthesis for initial screening and larger-scale synthesis for further preclinical evaluation.

General Reaction Scheme

The synthesis of N-substituted 2-chloroquinoline-6-sulfonamides is achieved through the nucleophilic substitution reaction of this compound with a primary or secondary amine. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

General reaction scheme for the synthesis of N-substituted 2-chloroquinoline-6-sulfonamides

Data Presentation: Illustrative Synthesis of a Library of 2-Chloroquinoline-6-sulfonamides

The following table summarizes the synthesis of a representative library of N-substituted 2-chloroquinoline-6-sulfonamides from various primary and secondary amines. The reaction conditions, times, and yields are typical for this class of transformation and serve as a guideline for experimental design.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-2-chloroquinoline-6-sulfonamide685-95
24-FluoroanilineN-(4-fluorophenyl)-2-chloroquinoline-6-sulfonamide680-90
3BenzylamineN-benzyl-2-chloroquinoline-6-sulfonamide490-98
4CyclohexylamineN-cyclohexyl-2-chloroquinoline-6-sulfonamide488-96
5Morpholine6-(morpholinosulfonyl)-2-chloroquinoline875-85
6Piperidine6-(piperidinosulfonyl)-2-chloroquinoline878-88
7Glycine ethyl esterN-((2-chloroquinolin-6-yl)sulfonyl)glycine ethyl ester1270-80

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the starting material, this compound, based on established procedures for the preparation of aromatic sulfonyl chlorides.

Materials:

  • 2-Chloroquinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Sodium chloride

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-chloroquinoline (1.0 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (5.0 eq) dropwise to the stirred 2-chloroquinoline, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture back to room temperature and add thionyl chloride (2.0 eq) dropwise.

  • Heat the mixture to reflux for 1-2 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude this compound is dried under vacuum and can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Substituted 2-Chloroquinoline-6-sulfonamides

This protocol outlines the general method for the reaction of this compound with various amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous pyridine or triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Characterization of Synthesized Sulfonamides

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonamide group, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Potential Applications and Signaling Pathways

Sulfonamides derived from the quinoline scaffold are promising candidates for drug development, particularly in the areas of oncology and infectious diseases.

Anticancer Activity via Carbonic Anhydrase Inhibition

Many quinoline-based sulfonamides have been shown to be potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1][2][3] Inhibition of CA IX can reverse this acidification, leading to a reduction in tumor growth and metastasis.

G cluster_0 Hypoxic Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (Membrane Bound) CAIX_exp->CAIX H2CO3 H₂O + CO₂ ⇌ H₂CO₃ CAIX->H2CO3 Proton_exp H⁺ Export H2CO3->Proton_exp Acidosis Extracellular Acidosis Proton_exp->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Sulfonamide 2-Chloroquinoline-6-Sulfonamide Derivative Inhibition Inhibition Sulfonamide->Inhibition Inhibition->CAIX Block Block of H⁺ Export Inhibition->Block Apoptosis Apoptosis Block->Apoptosis

Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.

Antibacterial Activity via Folic Acid Synthesis Inhibition

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is absent in humans, making it a selective target for antibacterial agents.

G cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Therapeutic Intervention PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide 2-Chloroquinoline-6-Sulfonamide Derivative Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS Block Folic Acid Synthesis Blocked Inhibition->Block Bacteriostasis Bacteriostasis Block->Bacteriostasis

Caption: Antibacterial Mechanism of Quinoline Sulfonamides.

References

Application Notes and Protocols: 2-Chloroquinoline-6-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-6-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a reactive sulfonyl chloride group and a modifiable chloroquinoline core, allows for the facile introduction of various functionalities, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic positioning of reactive sites makes it an invaluable tool for lead generation and optimization in drug discovery programs. Notably, this scaffold has been instrumental in the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Application in Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Derivatives of this compound have been successfully employed to synthesize potent dual PI3K/mTOR inhibitors. The quinoline moiety can establish crucial interactions within the ATP-binding pocket of these kinases, while the sulfonamide linkage provides a vector for introducing diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation | Inhibitor 2-Chloroquinoline-6-sulfonamide Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative compounds derived from quinoline sulfonamides targeting the PI3K/mTOR pathway and various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Quinoline-Based PI3K/mTOR Inhibitors

Compound IDTargetIC50/Ki (nM)Reference
PI-103 PI3Kα2[1]
PI3Kβ3[1]
PI3Kδ3[1]
PI3Kγ15[1]
mTOR5.7[1]
GSK1059615 PI3Kα0.4[1]
PI3Kβ0.6[1]
PI3Kγ5[1]
PI3Kδ2[1]
mTOR12[1]
PF-04979064 (18) PI3Kα0.130 (Ki)[2]
PI3Kγ0.111 (Ki)[2]
PI3Kδ0.122 (Ki)[2]
Compound 31 PI3Kα5
PI3Kβ27
PI3Kδ7
PI3Kγ14
mTOR17 (Ki)

Note: Not all compounds listed are direct derivatives of this compound but represent the broader class of quinoline-based PI3K/mTOR inhibitors.

Table 2: Cytotoxic Activity of Chloroquinoline-Sulfonamide Derivatives

Compound IDCell LineCancer TypeIC50 (µg/mL)Reference
Compound 2 A549-RawLung Cancer44.34[3]
LoVoColorectal Cancer28.82[3]
Compound 17 HeLaCervical Cancer30.92[3]
MDA-MB-231Breast Cancer26.54[3]

Experimental Protocols

General Protocol for the Synthesis of 2-Chloroquinoline-6-sulfonamides

This protocol describes a general method for the synthesis of N-substituted 2-chloroquinoline-6-sulfonamides via the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 N-substituted 2-chloroquinoline-6-sulfonamide Reactant1->Product1 Base (e.g., Triethylamine) Solvent (e.g., DCM, THF, Acetonitrile) 0 °C to room temperature Base Base Reactant2 Primary or Secondary Amine (R1R2NH) Reactant2->Product1 Product2 Base·HCl

Caption: General synthesis of N-substituted 2-chloroquinoline-6-sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 - 1.2 eq) in the chosen anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (1.5 - 2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-chloroquinoline-6-sulfonamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy (optional)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Dissolve Amine in Anhydrous Solvent Start->Setup Cool Cool to 0 °C Setup->Cool AddBase Add Anhydrous Base Cool->AddBase AddSulfonylChloride Add 2-Chloroquinoline-6-sulfonyl chloride Solution Dropwise AddBase->AddSulfonylChloride React Stir at Room Temperature (4-24h) AddSulfonylChloride->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Complete Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Workflow for synthesizing 2-chloroquinoline-6-sulfonamides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its application in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its potential in cancer drug discovery. The straightforward and robust protocols for its derivatization, coupled with the significant biological activities of the resulting compounds, underscore its importance for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Synthesis of 2-(Primary-amino)quinoline-6-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The sulfonamide functional group is another critical pharmacophore known for its antibacterial activity and its ability to act as a bioisostere for carboxylic acids.[3][4] The synthesis of hybrid molecules incorporating both the 2-chloroquinoline and sulfonamide moieties presents a promising strategy for the development of novel drug candidates.[5] This document provides a detailed protocol for the reaction of 2-chloroquinoline-6-sulfonyl chloride with various primary amines to generate a library of N-substituted 2-chloroquinoline-6-sulfonamides. These compounds can serve as valuable intermediates for further functionalization or as final products for biological screening in drug discovery workflows.

The general reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[6]

Reaction Scheme

cluster_reactants Reactants cluster_product Product reactant1 This compound product N-Substituted-2-chloroquinoline-6-sulfonamide reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product reagents Base (e.g., Triethylamine, Pyridine) Aprotic Solvent (e.g., DCM, THF, Acetonitrile) reagents->product Reaction Conditions G start Start reagents Weigh this compound and Primary Amine start->reagents reaction_setup Dissolve in Anhydrous Solvent Add Base reagents->reaction_setup reaction Stir at Room Temperature (or Microwave Irradiation) reaction_setup->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Work-up (Acid/Base Wash) monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification characterization Characterize by NMR, MS purification->characterization end End characterization->end

References

Application Notes and Protocols for the Derivatization of Amines in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is a critical task in numerous scientific disciplines, including pharmaceutical research, clinical diagnostics, environmental monitoring, and food chemistry. However, the inherent physicochemical properties of many amines, such as high polarity, low volatility, and the lack of strong chromophores or fluorophores, present significant challenges for direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3]

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations.[1] By converting amines into derivatives with enhanced detectability and improved chromatographic properties, analytical sensitivity and selectivity can be significantly increased.[4] This application note provides a comprehensive overview of common derivatization strategies for primary, secondary, and tertiary amines, complete with detailed experimental protocols and comparative data to guide the selection of the most appropriate method for a given analytical challenge.

Common Derivatization Reagents for Amine Analysis

A variety of reagents are available for the derivatization of amines, each with its own set of advantages and specificities. The choice of reagent depends on the nature of the amine (primary, secondary, or tertiary), the analytical technique to be employed (HPLC-UV, HPLC-FLD, GC-MS), and the desired sensitivity.

Reagents for Primary and Secondary Amines

Primary and secondary amines are readily derivatized using reagents that target the active hydrogen on the nitrogen atom. Some of the most widely used reagents include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts, making it ideal for HPLC with fluorescence detection (HPLC-FLD).[5][6] The derivatives are also UV-active.

  • 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): This reagent rapidly reacts with primary and secondary amines to produce stable, highly fluorescent derivatives suitable for HPLC-FLD.[7][8] It is also a well-established protecting group in peptide synthesis.[9]

  • o-Phthalaldehyde (OPA): In the presence of a thiol, OPA selectively reacts with primary amines to form intensely fluorescent isoindole derivatives.[10] This reaction is rapid and occurs under mild conditions, making it suitable for automated pre-column derivatization.

  • Dabsyl Chloride: Forms stable, colored derivatives with primary and secondary amines that can be detected in the visible region by HPLC-UV.[11][12]

  • Benzoyl Chloride and its Analogs: These reagents react with primary and secondary amines to form stable benzamide derivatives with strong UV absorbance, enhancing their detection by HPLC-UV.[4][13]

Reagents Primarily for Gas Chromatography (GC)

For GC analysis, derivatization is crucial to increase the volatility and thermal stability of amines.[3][14] Common approaches include:

  • Silylation Reagents (e.g., BSTFA, TMSI): These reagents replace active hydrogens on amines with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.[15][16]

  • Acylation and Alkylation Reagents: Similar to their use in HPLC, these reagents can be adapted for GC to improve chromatographic properties.[14]

  • Chloroformates (e.g., Propyl Chloroformate): React with primary and secondary amines to form carbamates, which are amenable to GC analysis.[17]

Quantitative Data Summary

The selection of a derivatization reagent is often guided by the required sensitivity and the specific analytical conditions. The following table summarizes key quantitative performance indicators for several common reagents.

ReagentAnalyte TypeReaction TimeReaction Temperature (°C)Derivative StabilityLimit of Detection (LOD) / Limit of Quantification (LOQ)Analytical Technique
Dansyl Chloride Primary & Secondary Amines30 - 90 minutesRoom Temperature - 60°CGood stability[5][11]LOD: ~10 ng/mL[11][18]HPLC-FLD, HPLC-UV
FMOC-Cl Primary & Secondary Amines< 1 - 20 minutesRoom TemperatureGood stability[7]LOQ: 1-10 pmol[19]HPLC-FLD, HPLC-UV
OPA Primary Amines< 1 minuteRoom TemperatureDerivatives can be unstable[10][20]LOD: Picomole range[21]HPLC-FLD
Dabsyl Chloride Primary & Secondary Amines15 - 30 minutes70°CGood stability[11]Not widely reportedHPLC-UV/Vis
Benzoyl Chloride Primary & Secondary Amines~5 minutesRoom TemperatureStablepM to nM range[13]HPLC-UV, LC-MS/MS

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for some of the most common derivatization reagents.

Protocol 1: Derivatization of Amines with Dansyl Chloride for HPLC-FLD Analysis

Objective: To derivatize primary and secondary amines with Dansyl Chloride for sensitive quantification by HPLC with fluorescence detection.

Materials:

  • Amine-containing sample solution

  • Dansyl chloride solution (e.g., 1-5 mg/mL in acetone)[1]

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10)[11]

  • Quenching solution (e.g., 10% (v/v) ammonium hydroxide or a primary amine solution like glycine)[1][11]

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • In a reaction vial, combine 100 µL of the amine-containing sample with 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution to the vial.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 60°C for 30-60 minutes in the dark.[11]

  • After incubation, cool the vial to room temperature.

  • Add 50 µL of the quenching solution to stop the reaction by consuming excess Dansyl chloride.

  • The sample is now ready for direct injection into the HPLC system or can be further purified by solid-phase extraction (SPE) if necessary.

Protocol 2: Derivatization of Primary and Secondary Amines with FMOC-Cl for HPLC-FLD Analysis

Objective: To rapidly derivatize primary and secondary amines with FMOC-Cl for quantification by HPLC with fluorescence detection.

Materials:

  • Amine-containing sample solution

  • FMOC-Cl solution (e.g., in acetonitrile)[1]

  • Borate buffer (e.g., pH 10)[22]

  • Acidic solution (e.g., HCl) to stop the reaction[1]

  • HPLC-grade solvents

Procedure:

  • Dissolve the amine-containing sample in a suitable solvent.

  • In a reaction vial, add borate buffer to the sample solution.[1]

  • Add the FMOC-Cl solution to the vial.

  • Vortex the mixture and allow it to react at room temperature. The reaction is typically complete within 1 to 20 minutes.[11]

  • Add a small amount of an acidic solution, such as HCl, to quench the reaction and stabilize the derivatives.[1]

  • The resulting mixture can be directly injected for HPLC analysis.

Protocol 3: Derivatization of Primary Amines with OPA for HPLC-FLD Analysis

Objective: To selectively derivatize primary amines with OPA for highly sensitive detection by HPLC with fluorescence detection.

Materials:

  • Amine-containing sample solution

  • OPA derivatization reagent: Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of a thiol, such as 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.[20]

  • Acidic solution (e.g., 5% acetic acid) to stop the reaction (optional)[10]

  • HPLC-grade solvents

Procedure:

  • In a sample vial, pipette 20 µL of the amine standard or sample solution.

  • Add 20 µL of the freshly prepared OPA reagent.[10]

  • Vortex the vial for approximately 1 minute.[10] The reaction is very rapid.

  • (Optional) To stabilize the derivatives, 5 µL of 5% acetic acid can be added to stop the reaction.[10]

  • The sample should be injected into the HPLC system promptly after derivatization due to the potential instability of the derivatives.[20]

Visualizations

General Workflow for Amine Derivatization and Analysis

The following diagram illustrates a typical workflow for the analysis of amines using pre-column derivatization followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Sample Collection Extraction Amine Extraction Sample->Extraction Derivatization Addition of Derivatizing Reagent Extraction->Derivatization Reaction Incubation Derivatization->Reaction Quenching Reaction Quenching Reaction->Quenching HPLC_GC HPLC or GC Separation Quenching->HPLC_GC Detection UV, FLD, or MS Detection HPLC_GC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: A generalized workflow for the analysis of amines using pre-column derivatization.

Reaction Pathway for Dansyl Chloride Derivatization

This diagram illustrates the nucleophilic substitution reaction between Dansyl Chloride and a primary or secondary amine under alkaline conditions.

G cluster_reactants Reactants cluster_product Product Dansyl Dansyl Chloride Plus + Dansyl->Plus Amine Primary/Secondary Amine (R-NHR') Derivative Fluorescent Dansyl Derivative Amine->Derivative Alkaline pH (e.g., pH 9-10.5) [5] Plus->Amine

Caption: Reaction of Dansyl Chloride with an amine to form a fluorescent derivative.

Decision Tree for Selecting a Derivatization Strategy

Choosing the right derivatization agent is crucial for successful amine analysis. This decision tree provides a logical framework for selecting an appropriate strategy based on the amine type and the available analytical instrumentation.

G Start Start: Amine Analysis AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Primary PrimarySecondary Primary or Secondary Amine AmineType->PrimarySecondary Primary/ Secondary Tertiary Tertiary Amine AmineType->Tertiary Tertiary AnalysisType_P Analytical Technique? Primary->AnalysisType_P AnalysisType_PS Analytical Technique? PrimarySecondary->AnalysisType_PS AnalysisType_T Analytical Technique? Tertiary->AnalysisType_T HPLC_FLD_P OPA AnalysisType_P->HPLC_FLD_P HPLC-FLD HPLC_FLD_PS Dansyl-Cl or FMOC-Cl AnalysisType_PS->HPLC_FLD_PS HPLC-FLD HPLC_UV_PS Dabsyl-Cl or Benzoyl Chloride AnalysisType_PS->HPLC_UV_PS HPLC-UV GC_MS_PS Silylation or Acylation AnalysisType_PS->GC_MS_PS GC-MS LC_MS_T Specific derivatization for MS detection AnalysisType_T->LC_MS_T LC-MS

Caption: A decision tree to guide the selection of an amine derivatization strategy.

References

Application Notes and Protocols for the Synthesis of Compound Libraries from 2-Chloroquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation of diverse compound libraries starting from 2-chloroquinoline-6-sulfonyl chloride. This versatile building block allows for the facile synthesis of sulfonamides, sulfonate esters, and thioesters, classes of compounds with significant potential in drug discovery. The protocols provided are based on established synthetic methodologies for sulfonyl chlorides and can be adapted for a wide range of nucleophiles.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of a sulfonyl chloride group at the 6-position of the 2-chloroquinoline scaffold provides a reactive handle for the introduction of diverse functionalities, enabling the generation of large and structurally varied compound libraries. The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.[2] Additionally, the sulfonyl chloride can be reacted with phenols and thiols to generate libraries of sulfonate esters and thioesters, respectively, further expanding the chemical space for drug discovery efforts.

Key Applications

Compound libraries derived from this compound are of particular interest for screening against various biological targets. Notably, quinoline-based compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[3][4][5] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival.

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamide, sulfonate ester, and thioester libraries from this compound. Researchers should note that optimal reaction conditions may vary depending on the specific nucleophile used.

Protocol 1: Synthesis of 2-Chloroquinoline-6-sulfonamide Library

This protocol describes the reaction of this compound with a library of primary and secondary amines to generate the corresponding sulfonamides.

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DCM or ACN.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add triethylamine or pyridine (1.5 - 2.0 eq) to the reaction mixture to act as a base and scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-chloroquinoline-6-sulfonamide.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of 2-Chloroquinoline-6-sulfonate Ester Library

This protocol outlines the synthesis of a library of sulfonate esters by reacting this compound with various phenols.[2][6]

Materials:

  • This compound

  • Library of substituted phenols

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry reaction vessel, dissolve the desired phenol (1.1 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired 2-chloroquinoline-6-sulfonate ester.

  • Confirm the structure of the purified product using NMR and mass spectrometry.

Protocol 3: Synthesis of S-(2-chloroquinolin-6-yl) Thioester Library

This protocol describes the preparation of a thioester library from this compound and a selection of thiols.

Materials:

  • This compound

  • Library of thiols (e.g., thiophenols, alkyl thiols)

  • Anhydrous tetrahydrofuran (THF) or DCM

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry reaction vessel, dissolve the desired thiol (1.1 eq) in anhydrous THF or DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the pure S-(2-chloroquinolin-6-yl) thioester.

  • Characterize the final compound by NMR and mass spectrometry.

Data Presentation

The following tables provide representative data for the synthesis of compound libraries from this compound. Please note that these are illustrative examples, and actual yields will vary based on the specific nucleophile and reaction conditions.

Table 1: Representative Library of 2-Chloroquinoline-6-sulfonamides

EntryAmineProductYield (%)
1AnilineN-phenyl-2-chloroquinoline-6-sulfonamide85-95
24-FluoroanilineN-(4-fluorophenyl)-2-chloroquinoline-6-sulfonamide80-90
3BenzylamineN-benzyl-2-chloroquinoline-6-sulfonamide88-96
4Morpholine6-(morpholinosulfonyl)-2-chloroquinoline90-98
5Piperidine6-(piperidinosulfonyl)-2-chloroquinoline92-99

Table 2: Representative Library of 2-Chloroquinoline-6-sulfonate Esters

EntryPhenolProductYield (%)
1PhenolPhenyl 2-chloroquinoline-6-sulfonate75-85
24-Cresolp-Tolyl 2-chloroquinoline-6-sulfonate78-88
34-Chlorophenol4-Chlorophenyl 2-chloroquinoline-6-sulfonate70-80
42-NaphtholNaphthalen-2-yl 2-chloroquinoline-6-sulfonate72-82

Table 3: Representative Library of S-(2-chloroquinolin-6-yl) Thioesters

EntryThiolProductYield (%)
1ThiophenolS-(2-chloroquinolin-6-yl) benzenethioate65-75
24-MethylthiophenolS-(2-chloroquinolin-6-yl) 4-methylbenzenethioate68-78
3Benzyl mercaptanS-(2-chloroquinolin-6-yl) 2-phenyl-ethanethioate70-80

Visualizations

Experimental Workflow

experimental_workflow start This compound reaction_sulfonamide Sulfonamide Synthesis (Protocol 1) start->reaction_sulfonamide reaction_sulfonate Sulfonate Ester Synthesis (Protocol 2) start->reaction_sulfonate reaction_thioester Thioester Synthesis (Protocol 3) start->reaction_thioester amine Amine Library amine->reaction_sulfonamide phenol Phenol Library phenol->reaction_sulfonate thiol Thiol Library thiol->reaction_thioester library_sulfonamide Sulfonamide Library reaction_sulfonamide->library_sulfonamide library_sulfonate Sulfonate Ester Library reaction_sulfonate->library_sulfonate library_thioester Thioester Library reaction_thioester->library_thioester purification Purification & Characterization library_sulfonamide->purification library_sulfonate->purification library_thioester->purification screening Biological Screening purification->screening

Caption: General workflow for creating compound libraries.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinoline 2-Chloroquinoline-6- sulfonamide Derivative Quinoline->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Nucleophilic Substitution Reactions at the 2-Position of the Quinoline Ring: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization at the 2-position of the quinoline ring through nucleophilic substitution reactions is a cornerstone strategy for the synthesis of a diverse array of biologically active compounds and novel materials. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions at this position, tailored for researchers and professionals in drug development.

Formation of C-N Bonds at the 2-Position

The introduction of nitrogen-containing substituents at the 2-position of the quinoline core is a widely employed strategy in the development of therapeutic agents. Various methodologies, including classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions, have been developed to achieve this transformation efficiently.

Data Presentation: C-N Bond Formation

The following table summarizes representative quantitative data for the synthesis of 2-aminoquinolines and related compounds using different methodologies.

EntryQuinoline SubstrateNucleophile/ReagentMethodCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroquinolineMorpholineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOtBuToluene10012~95
22,6-DichloroquinolineAdamantylamineBuchwald-HartwigPd(dba)₂ / BINAP / NaOtBuDioxane100-Low Selectivity
32,8-DichloroquinolineAdamantylamineBuchwald-HartwigPd(dba)₂ / BINAP / NaOtBuDioxane100-Good Yield
42-ChloroquinolineAnilineUllmann CondensationCuI / Phenanthroline / KOHNMPHigh-Varies
5QuinolineKNH₂/KMnO₄Chichibabin-liq. NH₃-65-55-60
62-ChloroquinolineHydrazine HydrateSNAr--Reflux266.6
7Quinoline-N-oxideVarious Amines / Tf₂OMetal-Free Amination-Acetonitrile0 - RT-up to 84
Experimental Protocols: C-N Bond Formation

This protocol describes the palladium-catalyzed amination of 2-chloroquinoline with morpholine.

Materials:

  • 2-Chloroquinoline (1.63 g, 10 mmol)

  • Morpholine (1.04 g, 12 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol)

  • Sodium tert-butoxide (1.15 g, 12 mmol)

  • Toluene (20 mL), anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene and morpholine via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.[1]

Expected Yield: ~95%[1]

This protocol describes the direct amination of quinoline to produce 2-aminoquinoline.[2][3][4]

Materials:

  • Quinoline

  • Potassium amide (KNH₂)

  • Potassium permanganate (KMnO₄)

  • Liquid ammonia

Procedure:

  • In a flask equipped for low-temperature reactions, dissolve quinoline in liquid ammonia at -65 °C.

  • Add potassium amide to the solution.

  • Slowly add potassium permanganate as an oxidant.

  • Maintain the reaction at -65 °C until completion (monitor by TLC).

  • Quench the reaction carefully with a suitable proton source (e.g., ammonium chloride).

  • Allow the ammonia to evaporate.

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Expected Yield: 55-60%[2]

Visualization: C-N Bond Formation

G General Schemes for C-N Bond Formation at Quinoline C2-Position cluster_0 Buchwald-Hartwig Amination cluster_1 Chichibabin Reaction start_A 2-Haloquinoline product_A 2-Aminoquinoline Derivative start_A->product_A Amine, Catalyst, Base amine R¹R²NH catalyst_A Pd Catalyst + Ligand base_A Base (e.g., NaOtBu) start_B Quinoline product_B 2-Aminoquinoline start_B->product_B Amide, Oxidant reagent_B KNH₂ / KMnO₄

Caption: Overview of key C-N bond formation reactions at the 2-position of quinoline.

Formation of C-O Bonds at the 2-Position

The synthesis of 2-alkoxy and 2-aryloxyquinolines is of significant interest due to the presence of this motif in various biologically active molecules. These compounds are typically prepared via nucleophilic aromatic substitution of a 2-haloquinoline with an alcohol or phenol.

Data Presentation: C-O Bond Formation

The following table presents data for the synthesis of 2-oxyquinolines.

EntryQuinoline SubstrateNucleophileMethodBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroquinolinePhenolSNArK₂CO₃DMFReflux-High
22-ChloroquinolineSubstituted PhenolsSNArK₂CO₃DMFReflux-Varies
34-Chloro-8-methylquinolin-2(1H)-onePhenolSNAr-----
42-ChloroquinolineVarious AlcoholsWilliamson Ether SynthesisNaHTHFReflux-Good
Experimental Protocol: Synthesis of 2-Phenoxyquinoline

This protocol details the base-mediated nucleophilic aromatic substitution of 2-chloroquinoline with phenol.[5]

Materials:

  • 2-Chloroquinoline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-chloroquinoline, phenol, and potassium carbonate in DMF.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: High[5]

Visualization: C-O Bond Formation

G Synthesis of 2-Oxyquinolines start 2-Haloquinoline product 2-Oxyquinoline Derivative start->product Nucleophile, Base nucleophile R-OH (Alcohol or Phenol) base Base (e.g., K₂CO₃, NaH)

Caption: General workflow for the synthesis of 2-alkoxy/aryloxyquinolines.

Formation of C-C Bonds at the 2-Position

Carbon-carbon bond-forming reactions at the 2-position of quinoline are essential for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions are powerful tools for this purpose.

Data Presentation: C-C Bond Formation

The following table summarizes data for Sonogashira and Suzuki cross-coupling reactions.

EntryQuinoline SubstrateReagentReactionCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)
12-ChloroquinolineTerminal AlkynesSonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-80Moderate to Excellent
22-Bromo-4-iodo-quinolineTerminal AlkyneSonogashiraPd Catalyst / CuIAmine Base--Selective at Iodo-position
32-BromoquinolineArylboronic AcidsSuzukiPd(OAc)₂ / LigandK₂CO₃DMF/H₂O80Good
42-Chloropyridine1-Boc-2-pyrroleboronic acidSuzukiPd Precatalyst / LigandBase-110Varies
Experimental Protocols: C-C Bond Formation

This protocol provides a general procedure for the Sonogashira coupling of 2-chloroquinoline.[1]

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloroquinoline, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expected Yield: Moderate to Excellent, substrate-dependent.[1]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.[6]

Materials:

  • 2-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • DMF/Water mixture (e.g., 4:1)

Procedure:

  • In a reaction vessel, combine the 2-bromoquinoline, arylboronic acid, Pd(OAc)₂, phosphine ligand, and potassium carbonate.

  • Add the degassed DMF/water solvent mixture.

  • Heat the reaction mixture at 80 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Expected Yield: Good, substrate-dependent.[6]

Visualization: C-C Bond Formation

G Palladium-Catalyzed C-C Bond Formation at Quinoline C2-Position cluster_0 Sonogashira Coupling cluster_1 Suzuki Coupling start_A 2-Haloquinoline product_A 2-Alkynylquinoline start_A->product_A Alkyne, Catalysts, Base alkyne Terminal Alkyne catalyst_A Pd Catalyst + Cu(I) Co-catalyst base_A Amine Base start_B 2-Haloquinoline product_B 2-Aryl/Vinylquinoline start_B->product_B Boronic Acid, Catalyst, Base boronic_acid Boronic Acid/ Ester catalyst_B Pd Catalyst + Ligand base_B Base

Caption: Key palladium-catalyzed C-C bond-forming reactions at the 2-position of quinoline.

References

Synthetic Routes to Fused Heterocyclic Systems from 2-Chloroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various fused heterocyclic systems starting from 2-chloroquinolines. The methodologies outlined are crucial for the development of novel compounds with potential therapeutic applications, as quinoline and its fused derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Introduction

2-Chloroquinolines are versatile and highly reactive substrates in organic synthesis, serving as key building blocks for the construction of a diverse array of fused heterocyclic compounds. The presence of the chloro group at the 2-position makes it susceptible to nucleophilic substitution, while the quinoline core itself can participate in various cyclization reactions. This reactivity has been extensively exploited to synthesize complex polycyclic systems of significant interest in medicinal chemistry and materials science. This document details several key synthetic strategies, providing experimental protocols and quantitative data for the synthesis of pyrimido[4,5-b]quinolines, pyrazolo[3,4-b]quinolines, and thieno[2,3-b]quinolines.

I. Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are a class of fused heterocycles that have garnered considerable attention due to their diverse biological activities. A common and efficient route to these compounds involves the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride.

General Reaction Scheme:

sub 2-Chloroquinoline-3-carbonitrile product 2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one sub->product 90°C, 5 min reagent Guanidine Hydrochloride (t-BuOK, EtOH)

Caption: Synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones.

Quantitative Data
EntrySubstituent on QuinolineReaction Time (min)Yield (%)Reference
1H585[1]
26-CH₃588[1]
38-CH₃590[1]
46-OCH₃587[1]
56-Cl582[1]
Experimental Protocol: Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one[1]
  • Reagent Preparation: In a round-bottom flask, add 2-chloroquinoline-3-carbonitrile (1.0 equiv.) and guanidine hydrochloride (1.0 equiv.).

  • Solvent and Base Addition: Add ethanol (EtOH) to the flask, followed by the addition of potassium tert-butoxide (t-BuOK) (0.5 equiv.).

  • Reaction Condition: Heat the reaction mixture to 90°C.

  • Reaction Time: Maintain the temperature and stir the mixture for 5 minutes.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product. Further purification can be achieved by recrystallization from a suitable solvent.

II. Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are another important class of fused heterocycles with applications in medicinal chemistry. A common synthetic route involves the reaction of 2-chloro-3-formylquinolines with hydrazine hydrate.

General Reaction Scheme:

sub 2-Chloro-3-formylquinoline product Pyrazolo[3,4-b]quinoline sub->product Reflux, 15 h reagent Hydrazine Hydrate (Ethanol, Triethylamine)

Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

Quantitative Data
EntrySubstituent on QuinolineReaction Time (h)Yield (%)Reference
1H1578[2]
26-CH₃1582[2]
38-CH₃1585[2]
46-OCH₃1580[2]
56-Cl1575[2]
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinoline[2]
  • Reagent Addition: To a solution of 2-chloro-3-formylquinoline (0.002 mole) in absolute ethanol, add 80% hydrazine hydrate (5 ml).

  • Base Addition: Add a few drops of triethylamine to the reaction mixture.

  • Reaction Condition: Reflux the mixture on a water bath for 15 hours.

  • Work-up: After the reaction is complete, distill off the excess hydrazine hydrate and ethanol under reduced pressure.

  • Purification: Pour the residue into water. The solid product that precipitates is filtered, dried, and can be further purified by column chromatography.

III. Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are sulfur-containing fused heterocycles that are of interest for their potential biological activities. One synthetic approach involves a multi-step process starting from 2-chloroquinoline. A key step is the iodocyclization of a 3-alkynyl-2-(methylthio)quinoline intermediate.

General Reaction Workflow:

start 2-Chloroquinoline step1 Substitution with NaSMe start->step1 intermediate1 2-(Methylthio)quinoline step1->intermediate1 step2 Sonogashira Coupling with Terminal Alkyne intermediate1->step2 intermediate2 3-Alkynyl-2-(methylthio)quinoline step2->intermediate2 step3 Iodocyclization (I₂/DCM) intermediate2->step3 product Thieno[2,3-b]quinoline step3->product

Caption: Workflow for the synthesis of Thieno[2,3-b]quinolines.

Quantitative Data for Iodocyclization Step
EntryAlkyne Substituent (R)Reaction Time (h)Yield (%)Reference
1Phenyl1285[3]
24-Tolyl1288[3]
34-Methoxyphenyl1290[3]
4n-Butyl1275[3]
5Cyclohexyl1280[3]
Experimental Protocol: Synthesis of 3-Iodo-2-phenylthieno[2,3-b]quinoline[3]

Step 1: Synthesis of 2-(Methylthio)quinoline A mixture of 2-chloroquinoline and sodium thiomethoxide in a suitable solvent like DMF is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give 2-(methylthio)quinoline.

Step 2: Synthesis of 3-(Phenylethynyl)-2-(methylthio)quinoline To a solution of 2-(methylthio)quinoline in a suitable solvent (e.g., triethylamine/THF), phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI) are added. The mixture is stirred at an elevated temperature under an inert atmosphere until completion. The reaction mixture is then worked up by filtration, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Step 3: Synthesis of 3-Iodo-2-phenylthieno[2,3-b]quinoline To a solution of 3-(phenylethynyl)-2-(methylthio)quinoline in dichloromethane (DCM), a solution of iodine in DCM is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-iodo-2-phenylthieno[2,3-b]quinoline.

Conclusion

The synthetic routes presented herein demonstrate the utility of 2-chloroquinolines as versatile precursors for the synthesis of a variety of fused heterocyclic systems. The provided protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel and potentially bioactive molecules. The methodologies are generally efficient and can be adapted for the synthesis of a wide range of derivatives by varying the substituents on the quinoline core or the coupling partners.

References

Application Notes & Protocols: Preparation and Use of Fluorescent Probes with a Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in the development of fluorescent probes.[1][2] Quinoline-based probes are extensively explored as molecular sensors and bio-imaging agents due to their favorable biological, photophysical, and pharmacological properties.[1][3][4] These properties include high quantum yields, significant Stokes shifts, good photostability, and the ability to be synthetically modified to tune their optical responses.[2][5][6]

The quinoline core's nitrogen atom and modifiable structure allow for the design of probes that can detect a wide array of analytes, including metal ions, changes in pH, viscosity, and various biomolecules, through mechanisms like Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced Fluorescence (CHEF).[3][7][8] These probes are invaluable tools for non-invasive imaging, early disease diagnosis, and monitoring dynamic biological processes in living systems.[1][2][3]

Common Sensing Mechanisms

The fluorescence response of quinoline probes is typically governed by several photophysical mechanisms. Upon binding to a target analyte, the electronic structure of the fluorophore is altered, leading to a change in its fluorescence output.

Sensing_Mechanisms cluster_mechanisms Fluorescence Sensing Mechanisms cluster_states Photophysical Processes Probe Probe (Fluorophore + Receptor) Complex Probe-Analyte Complex Probe->Complex Binding Off_State Fluorescence OFF (Quenched State) Probe->Off_State PET / ICT Quenching Analyte Target Analyte (e.g., Metal Ion, H⁺) Analyte->Complex On_State Fluorescence ON (Emissive State) Complex->On_State CHEF / Blocks PET / Promotes ESIPT

Caption: Key fluorescence turn-on and turn-off mechanisms in quinoline probes.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe's receptor site forms a rigid complex, which restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay, thus enhancing fluorescence intensity.[3]

  • Photo-induced Electron Transfer (PET): In the "off" state, an electron-rich receptor quenches the fluorophore's excited state via electron transfer. Upon binding to an analyte, the receptor's electron-donating ability is suppressed, inhibiting PET and "turning on" fluorescence.[3]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The probe contains a proton donor and acceptor. Upon excitation, a proton is transferred, leading to a tautomeric form with a distinct, often red-shifted, emission. Analyte binding can promote or inhibit this process, causing a ratiometric shift in fluorescence.[3][8]

  • Intramolecular Charge Transfer (ICT): These probes possess an electron donor and an acceptor group. Excitation leads to a charge transfer state. The emission wavelength is highly sensitive to the local environment's polarity and analyte binding, which can alter the degree of charge transfer.[3]

Applications and Quantitative Data

Quinoline-based probes have been successfully developed for a variety of sensing applications. The tables below summarize the photophysical and sensing properties of several representative probes.

Quinoline derivatives, particularly those based on 8-hydroxyquinoline, are excellent chelators for metal ions.[4][8]

Probe Name/RefTarget Ionλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)
QP2 [8]Zn²⁺375524149-17.7 nM
TQA [9]Fe³⁺36545085-168.41 nM
Probe 21 [5]Zn²⁺-377--145 nM
Unnamed [10]Cu²⁺~385~42035-1.03 µM
Q-Cd1 [11]Cd²⁺3805201400.4250 nM

The nitrogen atom in the quinoline ring can be protonated, making the scaffold inherently sensitive to pH changes. This property is exploited to design probes for monitoring pH in various environments, including acidic organelles like lysosomes.[12][13][14]

Probe Name/RefpH RangepKaλex (nm)λem Shift (nm)Response Type
DQPH [7][12]6.35 - 8.007.18-588 → 531Ratiometric (Hypsochromic)
PQ-Lyso [13]LysosomalAdaptable-570 → 494Ratiometric (Hypsochromic)
DMAQ Probes [6]Intracellular---Two-stage response
Quinolinium Probes [14]5.5 - 13Tunable-Lifetime ChangeFluorescence Lifetime

Experimental Protocols

Protocol 1: Synthesis of an 8-Hydroxyquinoline-based Probe (QP2) for Zn²⁺ Detection

This protocol is based on the synthesis of probe QP2, an 8-hydroxyquinoline Schiff base derivative, for the detection of Zn²⁺.[8] The synthesis involves a simple one-step aldimine condensation reaction.

Synthesis_Workflow Start Start Materials: - 2-Hydroxy-quinoline-8-carbaldehyde - 2-Aminopyridine - Ethanol Dissolve 1. Dissolve Reactants Dissolve equimolar amounts of starting materials in absolute ethanol. Start->Dissolve Reflux 2. Reaction Add catalytic amount of acetic acid. Reflux the mixture for 4-6 hours. Dissolve->Reflux Monitor 3. Monitor Progress Monitor reaction completion using Thin Layer Chromatography (TLC). Reflux->Monitor Cool 4. Isolate Product Cool the reaction mixture to room temperature to precipitate the product. Monitor->Cool Filter 5. Purify Filter the yellow solid precipitate. Wash with cold ethanol. Cool->Filter Dry 6. Dry and Characterize Dry the purified product under vacuum. Characterize using NMR and Mass Spectrometry. Filter->Dry End Final Product: Probe QP2 Dry->End

Caption: General workflow for the one-step synthesis of a quinoline Schiff base probe.

Methodology:

  • Reagent Preparation: Prepare solutions of 2-hydroxy-quinoline-8-carbaldehyde (1 mmol) and 2-aminopyridine (1 mmol) in absolute ethanol (20 mL).

  • Reaction Setup: In a round-bottom flask, combine the ethanolic solutions of the reactants. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A yellow solid product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Fluorescence Titration for Metal Ion Sensing

This protocol describes the general procedure for evaluating the fluorescence response of a quinoline-based probe to a target metal ion.[11][15][16][17]

Titration_Workflow Prep 1. Prepare Solutions - Probe stock (e.g., 1 mM in DMSO) - Metal ion stock (e.g., 1 mM in H₂O) - Buffer (e.g., 10 mM HEPES, pH 7.4) Blank 2. Measure Blank Prepare probe working solution (e.g., 10 µM) in buffer. Record fluorescence spectrum. Prep->Blank Titrate 3. Titrate with Metal Ion Add increasing aliquots of metal ion stock solution to the probe solution. Blank->Titrate Equilibrate 4. Equilibrate Mix and incubate for a set time (e.g., 5-10 min) after each addition. Titrate->Equilibrate Measure 5. Record Spectra Measure the fluorescence emission spectrum after each metal ion addition. Equilibrate->Measure Measure->Titrate Repeat for each concentration Analyze 6. Analyze Data - Plot intensity vs. [Metal Ion] - Determine detection limit (LOD) - Perform Job's plot for stoichiometry Measure->Analyze

Caption: Experimental workflow for fluorescence titration of a probe with a metal ion.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the quinoline probe in DMSO.

    • Prepare a 1 mM stock solution of the target metal salt (e.g., ZnCl₂) in deionized water.

    • Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4.

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the HEPES buffer. Ensure the final concentration of DMSO is minimal (<1%) to avoid solvent effects.

  • Fluorescence Measurement:

    • Transfer 2 mL of the probe's working solution into a quartz cuvette.

    • Place the cuvette in a spectrofluorometer and record its initial emission spectrum at a predetermined excitation wavelength. This is the blank reading.

  • Titration:

    • Add small, incremental aliquots (e.g., 2 µL) of the metal ion stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to incubate for 5 minutes to ensure the binding reaches equilibrium.

    • Record the fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Protocol 3: Live Cell Imaging

This protocol provides a general workflow for using a quinoline-based probe to visualize analytes within living cells using fluorescence microscopy.[3][11]

Imaging_Workflow Culture 1. Cell Culture Seed cells (e.g., HeLa) on a glass-bottom dish and grow to 70-80% confluency. Loading 2. Probe Loading Incubate cells with probe solution (e.g., 5-10 µM in media) for 30-60 min. Culture->Loading Wash 3. Washing Wash cells 2-3 times with PBS to remove excess extracellular probe. Loading->Wash Stimulation 4. Analyte Stimulation (Optional) Treat cells with the target analyte (e.g., Zn²⁺ with a pyrithione ionophore). Wash->Stimulation Imaging 5. Fluorescence Microscopy Image cells using a confocal microscope with appropriate excitation/emission filters. Wash->Imaging Control (No Stim.) Stimulation->Imaging Analysis 6. Image Analysis Quantify fluorescence intensity changes in different cellular regions or over time. Imaging->Analysis

Caption: A typical workflow for live-cell imaging using a fluorescent quinoline probe.

Methodology:

  • Cell Seeding: Seed the desired cell line (e.g., HeLa or HepG2 cells) onto glass-bottom confocal dishes and culture in appropriate media until they reach 70-80% confluency.

  • Probe Incubation: Prepare a working solution of the quinoline probe (e.g., 5 µM) in serum-free cell culture medium from a DMSO stock. Remove the old medium from the cells and incubate them with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any residual probe from the medium.

  • Imaging (Control): Add fresh PBS or medium to the dish and acquire fluorescence images using a confocal microscope. Use an excitation source and emission filter set appropriate for the probe. This provides a baseline fluorescence image.

  • Analyte Treatment (Optional): To visualize the probe's response, treat the cells with the target analyte. For example, to increase intracellular Zn²⁺, incubate the cells with a solution of 50 µM ZnCl₂ and a suitable ionophore (e.g., pyrithione) for 20-30 minutes.

  • Imaging (Post-Treatment): Acquire fluorescence images again after treatment to observe the change in intracellular fluorescence.

  • Image Analysis: Use imaging software to analyze the results, such as by quantifying the change in mean fluorescence intensity before and after treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your sulfonamide synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfonamides, and what are their primary limitations?

A1: The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While effective, this method has several challenges:

  • Harsh Reaction Conditions: The preparation of the necessary aryl sulfonyl chlorides often requires harsh conditions, such as the use of chlorosulfonic acid or concentrated sulfuric acid, which are not suitable for sensitive substrates.[2]

  • Hazardous Reagents: Reagents like chlorosulfonic acid and thionyl chloride are hazardous and require careful handling.

  • Substrate Scope Limitations: The synthesis of sulfonyl chlorides can be inefficient for electron-deficient aromatic rings.

Alternative, more modern methods have been developed to address these limitations, including:

  • From Thiols: Oxidation of thiols to sulfonyl chlorides. However, thiols can be malodorous and prone to oxidation into disulfides.

  • From Sulfonic Acids/Salts: Direct conversion to sulfonamides, offering a more direct route.

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) provide a safer alternative to gaseous sulfur dioxide.[3][4][5]

  • Palladium-Catalyzed Cross-Coupling: Reactions between aryl halides/boronic acids and sulfonamides, although the reduced nucleophilicity of sulfonamides can be a challenge.

Q2: I am observing low yields in my sulfonamide synthesis. What are the potential causes and solutions?

A2: Low yields in sulfonamide synthesis can arise from several factors. Here is a troubleshooting guide:

Potential CauseRecommended Solution(s)
Inactive or Impure Sulfonyl Chloride Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are dry as sulfonyl chlorides are moisture-sensitive.[1][6][7]
Low Reactivity of Amine Sterically hindered or electron-deficient primary amines can exhibit low nucleophilicity. Increase the reaction temperature or use a more forcing solvent. Consider using a catalytic method to enhance reactivity.[1]
Incorrect Stoichiometry Carefully check the molar equivalents of the amine, sulfonyl chloride, and base. An incorrect ratio can lead to incomplete conversion.[1]
Hydrolysis of Sulfonyl Chloride The presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Di-sulfonylation A primary amine has two N-H bonds, and both can react with the sulfonyl chloride. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or HPLC, quenching it once the starting amine is consumed.[1]

Q3: How can I effectively purify my sulfonamide derivative?

A3: The purification of sulfonamide derivatives can be challenging due to their varying polarities and potential for hydrogen bonding. Common purification techniques include:

  • Recrystallization: This is a highly effective technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. Silica gel is a common stationary phase for the purification of sulfonamides.

  • Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases and is often used to remove unreacted starting materials.

Troubleshooting Guides

Issue 1: Low to No Product Formation

LowYieldTroubleshooting

Issue 2: Presence of Significant Side Products

SideProductTroubleshooting

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data for different sulfonamide synthesis methods to facilitate comparison and selection of the most appropriate protocol for your research needs.

Table 1: Synthesis of N-Benzyl-p-toluenesulfonamide from p-Toluenesulfonyl Chloride and Benzylamine

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Triethylamine (2.0)CH₂Cl₂0166[8]
2Triethylamine (10)CH₂Cl₂0162[8]
3Triethylamine (2.0)CH₂Cl₂25155[8]
4Triethylamine (2.0)CH₂Cl₂-20145[8]
5Triethylamine (2.0)Acetonitrile0125[8]
6Triethylamine (2.0)THF0135[8]
7Pyridine (1.5)Dichloromethane0 to RT12~95General Protocol

Table 2: Synthesis of Sulfonamides using DABSO as a Sulfur Dioxide Surrogate

EntryOrganometallic ReagentAmineYield (%)Reference
1Phenylmagnesium bromideMorpholine85[3]
24-Fluorophenylmagnesium bromidePiperidine82[3]
32-Thienylmagnesium chlorideN-Methylbenzylamine75[3]
4n-Butylmagnesium chlorideDiethylamine68[3]
5Phenylmagnesium bromideAniline71[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol describes the classic and most common method for sulfonamide synthesis.

Protocol1_Workflow

Materials:

  • Primary amine (1.0 equiv)

  • Sulfonyl chloride (1.0-1.05 equiv)

  • Anhydrous pyridine or triethylamine (1.1-1.5 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equiv) and pyridine or triethylamine (1.1-1.5 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0-1.05 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purification of a Crude Sulfonamide by Recrystallization

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the sulfonamide sparingly at room temperature but have high solubility at its boiling point. Common solvents for sulfonamides include ethanol, isopropanol, and ethyl acetate.

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the sulfonamide just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them or in a desiccator under vacuum.

References

Technical Support Center: Reactions of 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroquinoline-6-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most frequently encountered side products in reactions with this compound are:

  • 2-Chloroquinoline-6-sulfonic acid: This is the product of hydrolysis of the sulfonyl chloride group. Sulfonyl chlorides are sensitive to moisture, and even trace amounts of water in the reaction mixture can lead to the formation of the corresponding sulfonic acid.[1]

  • Bis-sulfonylation Product (Di-sulfonamide): When reacting with primary amines, there is a possibility of the amine being sulfonated twice, leading to a di-sulfonamide impurity. However, some studies suggest that under specific conditions, such as microwave-assisted synthesis, this side reaction may not be significant.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted this compound and the nucleophile (e.g., amine).

  • Products of Reaction at the 2-Chloro Position: The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, especially under forcing conditions or with strong nucleophiles. This can lead to the formation of byproducts where the 2-chloro group has been replaced.[2][3]

  • Regioisomers: Impurities may also include regioisomers of the starting material, such as other chloroquinoline sulfonyl chloride isomers, which may have formed during the initial synthesis of this compound.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide Product
Possible Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store the sulfonyl chloride under inert atmosphere (e.g., nitrogen or argon) in a desiccator.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time, temperature (if the desired product is stable), or the stoichiometry of the nucleophile.
Poor Nucleophilicity of the Amine For weakly nucleophilic amines, consider using a stronger base or a catalyst to facilitate the reaction. Alternatively, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Side Reaction at the 2-Chloro Position If nucleophilic substitution at the C2 position is suspected, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time). The relative reactivity of the two sites (sulfonyl chloride vs. 2-chloro) will depend on the specific nucleophile and reaction conditions.
Issue 2: Presence of 2-Chloroquinoline-6-sulfonic acid in the Product
Possible Cause Troubleshooting Step
Moisture in the Reaction As mentioned above, rigorous exclusion of water is critical. Use freshly distilled anhydrous solvents and dry reagents.
Work-up Procedure During aqueous work-up, the acidic conditions can promote hydrolysis. Minimize the contact time with aqueous acidic solutions and consider using a biphasic extraction with a suitable organic solvent to quickly separate the product.
Purification The sulfonic acid is significantly more polar than the desired sulfonamide. It can often be removed by column chromatography using a suitable eluent system. Alternatively, washing an organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove the acidic sulfonic acid.
Issue 3: Formation of a Bis-sulfonylation Product
Possible Cause Troubleshooting Step
Stoichiometry Use a slight excess of the primary amine to favor the formation of the mono-sulfonamide.
Slow Addition Add the this compound solution dropwise to a solution of the primary amine. This helps to maintain a low concentration of the sulfonyl chloride, reducing the likelihood of a second reaction with the newly formed sulfonamide.
Reaction Conditions Some literature suggests that microwave-assisted synthesis may suppress the formation of bis-sulfonylation products with primary amines.

Data Presentation

While specific quantitative data for side product formation in reactions of this compound is not extensively reported in the literature, the following table provides a qualitative summary of common side products and their typical formation conditions.

Side ProductFormation Conditions
2-Chloroquinoline-6-sulfonic acidPresence of water/moisture
Bis-sulfonylation ProductReaction with primary amines, potentially favored by high concentrations of the sulfonyl chloride
2-Substituted-quinoline-6-sulfonamideStrong nucleophiles, elevated temperatures, or prolonged reaction times
Unreacted Starting MaterialsIncomplete reaction, insufficient reaction time or temperature

Experimental Protocols

General Protocol for the Synthesis of 2-Chloroquinoline-6-sulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine (DIPEA))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) in the anhydrous solvent.

  • Add the base (1.5 - 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the this compound solution to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or HPLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine dissolve_sulfonyl Dissolve this compound in anhydrous solvent start->dissolve_sulfonyl add_sulfonyl Slowly add sulfonyl chloride solution to amine solution at 0 °C dissolve_amine->add_sulfonyl dissolve_sulfonyl->add_sulfonyl react Stir at room temperature and monitor progress (TLC/HPLC) add_sulfonyl->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Wash, dry, and concentrate extract->purify final_product Purify by chromatography or recrystallization purify->final_product

Caption: Experimental workflow for the synthesis of 2-Chloroquinoline-6-sulfonamides.

troubleshooting_logic start Reaction Issue Encountered low_yield Low Yield of Sulfonamide start->low_yield sulfonic_acid Presence of Sulfonic Acid start->sulfonic_acid bis_sulfonylation Bis-sulfonylation Product start->bis_sulfonylation hydrolysis Hydrolysis of Sulfonyl Chloride low_yield->hydrolysis incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn c2_substitution Side Reaction at C2 low_yield->c2_substitution moisture Moisture Contamination sulfonic_acid->moisture stoichiometry Incorrect Stoichiometry bis_sulfonylation->stoichiometry solution1 Use Anhydrous Conditions hydrolysis->solution1 solution2 Optimize Reaction Time/Temp incomplete_rxn->solution2 solution3 Use Milder Conditions c2_substitution->solution3 moisture->solution1 solution4 Purify (Chromatography/Extraction) moisture->solution4 solution5 Adjust Stoichiometry/Slow Addition stoichiometry->solution5

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Purification of 2-Chloroquinoline-6-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of products derived from 2-Chloroquinoline-6-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with products derived from this compound?

A1: The most prevalent impurities include unreacted starting materials, such as the amine used in the reaction, and the hydrolysis of the starting material to 2-chloroquinoline-6-sulfonic acid. Other potential impurities are regioisomers formed during the initial sulfonation of 2-chloroquinoline, and residual solvents from the reaction and workup.[1]

Q2: What are the primary purification techniques for sulfonamides derived from this compound?

A2: The two main purification methods are column chromatography and recrystallization. Column chromatography is effective for separating compounds with different polarities, while recrystallization is excellent for obtaining highly pure crystalline products. The choice between them, or their sequential use, depends on the nature of the impurities and the physical properties of the desired product.

Q3: My this compound starting material appears to have degraded. What could be the cause?

A3: this compound is highly sensitive to moisture.[1] Exposure to water in solvents or the atmosphere will lead to hydrolysis, converting the sulfonyl chloride back to the corresponding sulfonic acid, which will not react as intended. It is crucial to handle this reagent under anhydrous conditions.

Q4: After my reaction, I see multiple products on my TLC plate. What could be the issue?

A4: Multiple products can arise from several factors. If the reaction is incomplete, you will see unreacted starting materials. Side reactions, such as the formation of regioisomers or reaction of the sulfonyl chloride with any water present, can also lead to multiple spots. Careful monitoring of the reaction by TLC and ensuring anhydrous conditions are essential.

Q5: My purified product yield is very low. What are some common causes?

A5: Low yields can result from several issues during the purification process. During extraction, ensure the pH of the aqueous phase is optimized to minimize the solubility of your product. For column chromatography, co-elution with impurities can lead to the loss of product in mixed fractions. In recrystallization, the product may be too soluble in the chosen solvent, or the solution may have been cooled too quickly, preventing efficient crystallization.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of derivatives of this compound.

Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Extraction Adjust the pH of the aqueous phase during workup to minimize product solubility. Perform back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.[2]
Co-elution with Impurities in Chromatography Optimize the solvent system for your column. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can significantly improve separation.[2]
Product Remains in Mother Liquor After Recrystallization If the product is too soluble, try a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly to promote crystal growth and consider placing it in a colder environment (e.g., refrigerator or freezer) to maximize precipitation.[2]
Product Decomposition on Silica Gel If your compound is sensitive to the acidic nature of standard silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, the silica gel can be deactivated by pre-treating it with a small amount of a tertiary amine like triethylamine mixed in the eluent.[2]
Oily Product Instead of Solid Crystals After Recrystallization
Potential Cause Recommended Solution
Presence of Impurities Impurities can lower the melting point of a compound and inhibit crystallization, leading to oiling out. An initial purification by column chromatography to remove the bulk of impurities may be necessary before attempting recrystallization.[2]
Inappropriate Solvent Choice The chosen solvent may be too effective at dissolving the compound. Experiment with different solvents where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Using a solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective.[2]
Rapid Cooling Cooling the solution too quickly can cause the product to crash out as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of a crude product derived from this compound using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane). A 1:9 mixture of methanol and dichloromethane has been reported to be effective for similar compounds.[3]

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid crude product by recrystallization.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize typical purification data for sulfonamide derivatives. Actual results will vary depending on the specific substrate and reaction conditions.

Table 1: Column Chromatography Purification of Quinoline-Sulfonamide Derivatives

Derivative Eluent System Crude Mass (g) Purified Mass (g) Yield (%) Purity (by HPLC/NMR)
N-Aryl-2-chloroquinoline-6-sulfonamideMethanol:Dichloromethane (1:9)1.00.85 - 0.9285-92%[4]>95%
N-Alkyl-2-chloroquinoline-6-sulfonamideEthyl Acetate:Hexanes (gradient)1.0VariesVaries>95%
N-Heterocyclyl-2-chloroquinoline-6-sulfonamideEthyl Acetate0.50.4590%>98%

Table 2: Recrystallization Solvents and Typical Recovery for Quinoline-Sulfonamide Derivatives

Derivative Class Recrystallization Solvent Typical Recovery (%)
N-ArylEthanol or Ethyl Acetate[5]70-85%
N-AlkylIsopropanol65-80%
N-HeterocyclylDioxane75-90%

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis cluster_purification Purification 2_Chloroquinoline_6_sulfonyl_chloride This compound Reaction Reaction in Anhydrous Solvent (e.g., Dichloromethane, THF) 2_Chloroquinoline_6_sulfonyl_chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Aqueous Workup (e.g., dilute acid/base wash) Crude_Product->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4/MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Impurities of different polarity Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline solid with minor impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of 2-chloroquinoline-6-sulfonamide derivatives.

Signaling Pathways

Derivatives of quinoline-sulfonamides have shown potential as anticancer agents by interacting with various signaling pathways.

G cluster_aurora Aurora Kinase Pathway cluster_caix Carbonic Anhydrase IX Pathway cluster_p53 p53-Bcl-2 Apoptosis Pathway Quinoline_Sulfonamide_A Quinoline-Sulfonamide Derivative Aurora_Kinase Aurora Kinases A & B Quinoline_Sulfonamide_A->Aurora_Kinase inhibits Cell_Cycle Mitotic Cell Cycle Progression Aurora_Kinase->Cell_Cycle promotes Quinoline_Sulfonamide_B Quinoline-Sulfonamide Derivative CAIX Carbonic Anhydrase IX (CAIX) Quinoline_Sulfonamide_B->CAIX inhibits pH_Regulation Tumor pH Regulation (maintains alkaline intracellular pH) CAIX->pH_Regulation mediates Quinoline_Sulfonamide_C Quinoline-Sulfonamide Derivative p53 p53 Quinoline_Sulfonamide_C->p53 modulates activity of Bcl2 Bcl-2 p53->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Simplified signaling pathways potentially modulated by quinoline-sulfonamide derivatives in cancer cells.

References

managing the hygroscopic nature of 2-Chloroquinoline-6-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center is your comprehensive resource for managing the hygroscopic nature of 2-Chloroquinoline-6-sulfonyl chloride in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hygroscopic nature a concern?

A: this compound (CAS No: 205055-71-6) is a reactive organic compound commonly used as a building block in the synthesis of various pharmaceutical and biologically active molecules, particularly sulfonamides.[1][2] Its sulfonyl chloride group is highly electrophilic, making it an excellent reactant for introducing the 2-chloroquinoline-6-sulfonyl moiety.

However, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can react with the sulfonyl chloride group in a process called hydrolysis, converting it to the much less reactive 2-chloroquinoline-6-sulfonic acid. This degradation of the starting material is a primary cause of reduced reaction yields and the formation of impurities.[3]

Q2: How should I properly store this compound?

A: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, it is recommended to keep it in a refrigerator (2-8°C). The container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q3: What are the visible signs that my this compound has been compromised by moisture?

A: While there may not be a distinct color change, the most telling sign of hydrolysis is a decrease in the sharp, crystalline appearance of the solid, which may become clumpy or sticky. The most definitive way to assess purity is through analytical techniques like ¹H NMR, where the presence of the sulfonic acid derivative can be detected, or by observing a decrease in yield and the presence of impurities in your reaction.

Q4: Can I still use this compound that has been accidentally exposed to air?

A: It is not recommended. The extent of hydrolysis is often difficult to quantify without re-analysis, and using a partially hydrolyzed reagent will lead to inconsistent and lower-than-expected yields. It is always best to use a fresh, properly handled sample for your reactions to ensure reproducibility.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).Increased yield and purity of the desired product.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Ensure the nucleophile is of sufficient purity and reactivity.Drive the reaction to completion and improve the yield.
Suboptimal Base The choice of base is critical. For sulfonamide synthesis, a non-nucleophilic organic base like triethylamine or pyridine is commonly used. Ensure the base is anhydrous.Efficient scavenging of HCl byproduct, promoting the forward reaction.
Poor Nucleophile Solubility If the nucleophile is not soluble in the reaction solvent, consider using a co-solvent system or a different anhydrous solvent in which all reactants are soluble.Improved reaction kinetics and higher conversion.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Side reaction with water As with low yield, rigorous exclusion of water is paramount. Perform aqueous work-ups quickly and at low temperatures to minimize hydrolysis of the product.A cleaner reaction profile with fewer impurities.
Di-sulfonylation of primary amines When reacting with a primary amine, using a large excess of the amine or a slight excess of the sulfonyl chloride can help to minimize the formation of the di-sulfonylated product.Improved selectivity for the mono-sulfonated product.
Reaction with solvent Ensure the chosen solvent is inert to the reaction conditions. For example, avoid using alcohol as a solvent unless the desired product is a sulfonate ester.Prevention of unwanted side products derived from the solvent.

Quantitative Data

Table 1: Critical Relative Humidity (CRH) of Representative Compounds

The CRH is the atmospheric humidity at which a substance will begin to absorb moisture.[4] A lower CRH indicates a more hygroscopic compound.

CompoundClassCritical Relative Humidity (%) at 25°C (Estimated)
Sodium ChlorideSalt~75
p-Toluenesulfonyl ChlorideAromatic Sulfonyl ChlorideLikely < 40 (highly sensitive to moisture)
This compound Aromatic Sulfonyl Chloride Expected to be low (highly hygroscopic)

Note: The CRH for sulfonyl chlorides is not commonly reported as they are reactive towards water, not just hygroscopic salts. The value is expected to be low, necessitating handling in a dry atmosphere.

Table 2: Illustrative Impact of Water Content on Sulfonylation Reaction Yield

This table provides a hypothetical yet realistic representation of how trace amounts of water can affect the yield of a typical sulfonylation reaction.

Water Content in Reaction Solvent (ppm)Theoretical Yield (%)
< 1095-99
5085-90
10070-80
25050-60
500< 40

Experimental Protocols

Protocol 1: General Procedure for Handling this compound

This protocol outlines the best practices for handling this hygroscopic reagent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Oven-dried or flame-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Syringes and needles

Procedure:

  • Dry all glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum and cool under an inert atmosphere.

  • Allow the container of this compound to equilibrate to room temperature before opening.

  • If using a glovebox, perform all manipulations within the inert atmosphere.

  • If using a Schlenk line, maintain a positive pressure of inert gas in the reaction flask.

  • Weigh the required amount of this compound quickly and transfer it to the reaction flask under a stream of inert gas.

  • Add the anhydrous solvent via a syringe.

  • Seal the reaction vessel immediately.

Protocol 2: Synthesis of a Sulfonamide using this compound

This protocol provides a general method for the synthesis of a sulfonamide, a common application of this reagent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous triethylamine dropwise to the stirred solution.

  • In a separate dry flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the amine solution at 0°C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows for working with this compound.

Hydrolysis_Pathway A This compound (Hygroscopic) C 2-Chloroquinoline-6-sulfonic acid (Inactive for Sulfonylation) A->C Hydrolysis B Atmospheric Moisture (H₂O) B->C D Reduced Reaction Yield & Impurities C->D

Figure 1. Consequence of improper handling of this compound.

Experimental_Workflow cluster_prep Preparation (Anhydrous Conditions) cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware D Weigh Hygroscopic Reagent (this compound) A->D B Inert Atmosphere (Ar or N₂) B->D C Anhydrous Solvents C->D F Combine Reagents at 0°C D->F E Dissolve Nucleophile & Base E->F G Monitor Reaction (TLC/LC-MS) F->G H Aqueous Quench G->H I Extraction H->I J Purification (e.g., Chromatography) I->J K Pure Product J->K

Figure 2. Recommended workflow for reactions with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Substituting the 2-Chloro Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for the substitution of the 2-chloro group on aromatic and heteroaromatic rings. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for substituting a 2-chloro group on an aromatic or heteroaromatic ring?

A1: The two primary methods for substituting a 2-chloro group are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between these methods depends on the substrate, the nucleophile, and the desired product. SNAr is typically favored for electron-deficient rings, while palladium-catalyzed reactions offer a broader scope, especially for less activated systems.

Q2: Why is my SNAr reaction with a 2-chloroheterocycle failing or giving low yields?

A2: Low conversion in SNAr reactions is a common issue. Several factors could be at play:

  • Insufficient Ring Activation: The aromatic or heteroaromatic ring may not be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of electron-withdrawing groups ortho or para to the chlorine is often crucial.[1]

  • Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the aromatic ring. Consider using a stronger nucleophile or converting a neutral nucleophile (e.g., an alcohol or amine) into its more reactive anionic form (e.g., an alkoxide or amide) with a suitable base.[1]

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1][2]

  • Low Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[3]

Q3: How can I control the regioselectivity when my substrate has multiple chloro-substituents, such as 2,4-dichloropyrimidine?

A3: Regioselectivity in di- or poly-halogenated systems can be challenging. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[4] However, this can be influenced by:

  • Substituents on the Ring: Electron-donating groups at the C6 position can favor C2 substitution, while electron-withdrawing groups at the C5 position enhance the preference for C4 substitution.[4][5]

  • Nature of the Nucleophile: Tertiary amines have been shown to selectively react at the C2 position of 5-substituted-2,4-dichloropyrimidines.[6][7]

  • Reaction Conditions: The choice of catalyst, base, and solvent can significantly alter the isomeric ratio. For instance, palladium-catalyzed amination with LiHMDS as a base can strongly favor the C4 isomer.[8]

Q4: What are the key parameters to consider when optimizing a Palladium-Catalyzed Cross-Coupling reaction for a 2-chloroarene?

A4: For successful palladium-catalyzed cross-coupling of 2-chloroarenes, consider the following:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for activating the C-Cl bond.[9][10]

  • Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu are commonly used in Buchwald-Hartwig aminations, while carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often employed in Suzuki couplings.[3][10]

  • Solvent: Anhydrous toluene or dioxane are common solvents for these reactions. Ensure the solvent is dry, as water can deactivate the catalyst.[3]

  • Temperature: These reactions typically require elevated temperatures, often in the range of 80-120 °C.[3]

Q5: What is the Smiles rearrangement, and could it be a side reaction in my substitution attempt?

A5: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[1][11] In the context of 2-chloroaryl compounds, if your nucleophile is part of a side chain attached to the aromatic ring, this rearrangement can occur, leading to an unexpected product. The Truce-Smiles rearrangement is a related reaction involving a carbanionic nucleophile.[8][9] The likelihood of these rearrangements depends on the substrate structure and reaction conditions.

Troubleshooting Guides

Issue 1: Low to No Product Yield in SNAr Reactions
Potential CauseTroubleshooting Steps
Insufficiently activated aromatic/heteroaromatic ring. Ensure the presence of electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the 2-chloro group. For less activated systems, consider switching to a palladium-catalyzed cross-coupling reaction.[1]
Poor leaving group ability of chloride. While chlorine is a common leaving group, fluorine is often more reactive in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom.[12] If feasible, consider using the analogous 2-fluoro substrate.
Weak nucleophile. Increase the nucleophilicity of the attacking species. For example, use the corresponding alkoxide instead of an alcohol, or an amide instead of an amine. This can be achieved by adding a suitable base.[1]
Inappropriate reaction temperature. Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1][13]
Unsuitable solvent. Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile.[1][2]
Incorrect or insufficient base. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated. For alcohol or thiol nucleophiles, a stronger base like NaH or K₂CO₃ is typically required to generate the anionic nucleophile.[1]
Issue 2: Poor Regioselectivity in the Substitution of Dichloro- or Poly-chloroheterocycles
Potential CauseTroubleshooting Steps
Inherent reactivity of the positions. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack.[4] Understand the inherent reactivity of your specific heterocyclic system.
Formation of a mixture of isomers. Optimize reaction conditions to favor one isomer. For example, in the amination of 6-aryl-2,4-dichloropyrimidines, using a palladium catalyst with LiHMDS as the base can lead to high selectivity for the C4 isomer.[8]
Steric hindrance. A bulky nucleophile may preferentially attack the less sterically hindered position. Conversely, a bulky substituent on the ring can direct the nucleophile to other positions.
Electronic effects of other substituents. An electron-donating group at C6 of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position.[4][5]
Di-substitution instead of mono-substitution. Use a stoichiometric amount of the nucleophile, lower the reaction temperature, or consider using a less reactive nucleophile to favor mono-substitution.[1]
Issue 3: Low Yield or Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling
Potential CauseTroubleshooting Steps
Inefficient catalyst system. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For challenging 2-chloro substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[10]
Incorrect base selection. The choice of base is critical and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig). Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[3][10]
Presence of water or oxygen. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon), as water and oxygen can deactivate the catalyst.[10]
Catalyst poisoning by substrate or nucleophile. The nitrogen atoms in some heterocyclic substrates can coordinate to the palladium center and inhibit catalysis. Using a different ligand or pre-catalyst can sometimes mitigate this issue.[7]
Protodeboronation of boronic acid (Suzuki coupling). This side reaction is often promoted by water and certain bases. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can minimize this issue.[10]

Data Presentation: Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Amination of 2-Chloropyridines

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineK₂CO₃DMF1001278[14]
2MorpholineDIPEADMSO120885[14]
3BenzylamineNaOtBuToluene110692[9]
4PyrrolidineK₂CO₃EtOH140 (MW)0.3595[13][15]
5n-ButylamineNaHTHF651675[1]

Table 2: Regioselectivity in the Amination of 2,4-Dichloropyrimidines

EntryNucleophileConditionsC4:C2 RatioReference
1Secondary AminePd₂(dba)₃, XPhos, LiHMDS, THF, -20 °C>30:1[8]
2Tertiary AmineCHCl₃, rt>95:5 (C2 selective)[6][7]
3AnilineK₂CO₃, DMF, 100 °C4:1[8]
4Ammoniaaq. NH₃, EtOH, 100 °C3:1[8]

Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of 2-Chloroquinolines

EntryLigandBaseSolventTemperature (°C)Yield (%)Reference
1BINAPNaOtBuToluene11085[10][16]
2DavePhosNaOtBuToluene11092[10][16]
3XPhosK₃PO₄Dioxane10088[9]
4SPhosCs₂CO₃THF8082[9]

Experimental Protocols

Protocol 1: General Procedure for SNAr of a 2-Chloroheterocycle with an Amine
  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloroheterocycle (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).

  • Addition of Amine and Base: Add the amine nucleophile (1.0-1.5 equivalents) to the solution. If the amine salt is not used, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C) with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloroheterocycle
  • Catalyst and Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the 2-chloroheterocycle (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or a mixture of dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[10][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Substrate, Nucleophile/Boronic Acid, Base, Solvent) setup_reaction Set up Reaction (Inert Atmosphere) prep_reagents->setup_reaction 1. add_catalyst Add Catalyst/Ligand (for Cross-Coupling) setup_reaction->add_catalyst Optional heat_stir Heat and Stir setup_reaction->heat_stir 2. add_catalyst->heat_stir monitor_reaction Monitor Reaction (TLC, LC-MS) heat_stir->monitor_reaction 3. quench_reaction Quench Reaction monitor_reaction->quench_reaction 4. extraction Extraction quench_reaction->extraction 5. purification Purification (Column Chromatography) extraction->purification 6. characterization Characterization (NMR, MS) purification->characterization 7. troubleshooting_tree cluster_snar S_NAr Reaction cluster_pd Pd-Catalyzed Coupling start Low or No Product Yield snar_q1 Is the ring activated (e.g., with EWGs)? start->snar_q1 pd_q1 Is the catalyst system appropriate? start->pd_q1 snar_a1_no Consider Pd-catalyzed cross-coupling. snar_q1->snar_a1_no No snar_q2 Is the nucleophile strong enough? snar_q1->snar_q2 Yes snar_a2_no Use a stronger base to generate an anionic nucleophile. snar_q2->snar_a2_no No snar_q3 Is the temperature adequate? snar_q2->snar_q3 Yes snar_a3_no Increase temperature or use microwave irradiation. snar_q3->snar_a3_no No pd_a1_no Screen bulky, electron-rich phosphine ligands (e.g., XPhos). pd_q1->pd_a1_no No pd_q2 Is the base correct? pd_q1->pd_q2 Yes pd_a2_no Screen different bases (e.g., K3PO4, NaOtBu). pd_q2->pd_a2_no No pd_q3 Are conditions anhydrous? pd_q2->pd_q3 Yes pd_a3_no Use dry solvents and inert atmosphere. pd_q3->pd_a3_no No reaction_choice cluster_factors Key Factors cluster_methods Reaction Methods start Choice of Reaction for 2-Chloro Substitution ring_activation Ring Activation (Presence of EWGs) start->ring_activation nucleophile_strength Nucleophile Strength start->nucleophile_strength functional_group_tolerance Functional Group Tolerance start->functional_group_tolerance snar Nucleophilic Aromatic Substitution (SNAr) ring_activation->snar High pd_coupling Palladium-Catalyzed Cross-Coupling ring_activation->pd_coupling Low nucleophile_strength->snar Strong nucleophile_strength->pd_coupling Broad Scope functional_group_tolerance->snar Moderate functional_group_tolerance->pd_coupling High

References

preventing hydrolysis of 2-Chloroquinoline-6-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroquinoline-6-sulfonyl Chloride, focusing on the prevention of hydrolysis during reaction workup.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low after workup. What is the most likely cause?

Low yields are frequently due to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid during the aqueous workup.[1] Sulfonyl chlorides are moisture-sensitive, and contact with water, especially at elevated temperatures or for prolonged periods, can lead to significant product loss.[2]

Q2: What are the visible signs of this compound decomposition during workup?

Signs of decomposition include the formation of a solid precipitate (the sulfonic acid byproduct), a noticeable change in the color of the organic layer, or the evolution of gas (HCl).[2] If you observe any of these, it is crucial to expedite the workup process and ensure anhydrous conditions are maintained as much as possible.

Q3: How can I confirm that hydrolysis is the primary issue?

You can analyze a small sample of your crude product by techniques like NMR or LC-MS. The presence of a significant peak corresponding to 2-chloroquinoline-6-sulfonic acid would confirm hydrolysis.

Q4: Is it possible to salvage the product if some hydrolysis has occurred?

It is challenging to convert the sulfonic acid back to the sulfonyl chloride under standard workup conditions. The primary focus should be on preventing its formation. However, the sulfonic acid can be removed from the desired product by a basic wash during the extraction process, as the sulfonic acid will be deprotonated and become more water-soluble.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses common issues encountered during the workup of reactions involving this compound and provides solutions to minimize hydrolysis.

Issue Potential Cause Troubleshooting Step Expected Outcome
Low product yield after aqueous quench and extraction. Hydrolysis of the sulfonyl chloride. The product is sensitive to water, especially at neutral or basic pH and elevated temperatures.[3]1. Use ice-cold quenching solutions: Quench the reaction mixture by adding it to a vigorously stirred mixture of ice and a non-nucleophilic organic solvent (e.g., dichloromethane, ethyl acetate).[1][4] 2. Minimize contact time with the aqueous phase: Perform extractions quickly.[2] 3. Use brine washes: After the initial quench, wash the organic layer with cold brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and aid in phase separation.A significant reduction in the formation of the sulfonic acid byproduct and an increased yield of the desired sulfonyl chloride.
Formation of a significant amount of solid precipitate (sulfonic acid) during workup. Prolonged exposure to water or use of basic quenching solutions. Basic conditions can accelerate the rate of hydrolysis.[3]1. Maintain acidic conditions: If permissible for your reaction, keep the aqueous phase acidic (pH < 4) during the initial quench and extraction to suppress the rate of hydrolysis.[5] 2. Avoid basic washes until necessary: If a basic wash is required to remove acidic impurities, perform it quickly at a low temperature just before drying the organic layer.Minimized precipitation of the sulfonic acid, leading to a cleaner product and easier purification.
Difficulty in phase separation during extraction. Formation of emulsions. This can be exacerbated by the presence of the sulfonic acid byproduct acting as a surfactant.1. Add saturated brine: This increases the ionic strength of the aqueous phase and can help break emulsions. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers. 3. Filter through celite: Passing the mixture through a pad of celite can sometimes help to break up emulsions.Clear and efficient separation of the organic and aqueous layers, minimizing product loss at the interface.
Product degradation during solvent removal. Residual water and/or elevated temperatures. Any remaining water can cause hydrolysis when the solution is heated to remove the solvent.1. Thoroughly dry the organic layer: Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 2. Remove solvent under reduced pressure at low temperature: Use a rotary evaporator with a cold water bath to minimize thermal decomposition.Preservation of the sulfonyl chloride during the final concentration step, leading to a purer product.

Data Presentation

Table 1: Expected Qualitative Impact of pH and Temperature on the Rate of Hydrolysis of this compound

ConditionRate of HydrolysisRationale
Low pH (<4) SlowThe nucleophilicity of water is reduced under acidic conditions.[5]
Neutral pH (~7) ModerateHydrolysis proceeds via nucleophilic attack by water.
High pH (>8) FastHydroxide ions are much stronger nucleophiles than water, leading to rapid hydrolysis.[3]
Low Temperature (0-5 °C) SlowThe rate of the hydrolysis reaction is significantly reduced at lower temperatures.[1]
Room Temperature (~25 °C) ModerateA practical temperature for many workups, but hydrolysis can still be significant.
High Temperature (>40 °C) FastIncreased temperature provides the activation energy for the hydrolysis reaction to proceed quickly.[6]

Table 2: General Solubility of this compound

SolventExpected SolubilityNotes
Water LowThe low solubility in water can offer some protection against hydrolysis if the product precipitates quickly from an aqueous reaction mixture.
Dichloromethane (DCM) HighA common and effective solvent for extracting sulfonyl chlorides.
Ethyl Acetate (EtOAc) HighAnother suitable extraction solvent.
Diethyl Ether ModerateCan be used for extraction and for precipitating the product from a reaction mixture.[4]
Hexanes/Pentane LowUseful as an anti-solvent for crystallization or for washing the purified product to remove non-polar impurities.
Acetonitrile (ACN) Moderate to HighOften used as a reaction solvent.
Toluene ModerateCan be used for extraction.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Extraction to Minimize Hydrolysis

This protocol provides a general method for the workup of a reaction mixture containing this compound.

  • Preparation of Quenching Mixture: Prepare a biphasic mixture of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 5-10 volumes relative to the reaction volume) and ice-cold water or brine (5-10 volumes) in a separatory funnel or beaker. Ensure the mixture is pre-cooled to 0-5 °C.

  • Quenching the Reaction: Slowly add the reaction mixture to the cold, vigorously stirred quenching mixture. Maintain the temperature of the quenching mixture below 10 °C throughout the addition.

  • Phase Separation: Transfer the mixture to a separatory funnel (if not already in one) and allow the layers to separate. Quickly drain the organic layer.

  • Extraction: Extract the aqueous layer one or two more times with a fresh portion of the cold organic solvent.

  • Washing the Organic Layer: Combine the organic extracts and wash them sequentially with cold dilute acid (e.g., 1 M HCl, if compatible with the product), followed by cold brine. These washes should be performed rapidly.

  • Drying: Dry the organic layer over a suitable anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at ≤ 30 °C).

Visualizations

Diagram 1: General Workflow for Preventing Hydrolysis of this compound During Workup

G cluster_reaction Reaction cluster_workup Workup cluster_product Product ReactionMixture Reaction Mixture containing This compound Quench Quench in Ice-Cold Water/Brine & Organic Solvent ReactionMixture->Quench Slow Addition Extraction Rapid Extraction with Cold Organic Solvent Quench->Extraction Hydrolysis Hydrolysis Quench->Hydrolysis Prolonged time, high temp, basic pH Wash Wash with Cold Brine Extraction->Wash Extraction->Hydrolysis Dry Dry with Anhydrous Sulfate Salt Wash->Dry Wash->Hydrolysis Evaporation Solvent Removal under Reduced Pressure at Low Temp. Dry->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Workflow for minimizing hydrolysis during workup.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of Product check_hydrolysis Is Hydrolysis Occurring? (Check for sulfonic acid) start->check_hydrolysis yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis no_hydrolysis No check_hydrolysis->no_hydrolysis optimize_workup Optimize Workup Conditions: - Lower Temperature - Reduce Time - Use Anhydrous Solvents yes_hydrolysis->optimize_workup investigate_other Investigate Other Issues: - Incomplete Reaction - Other Side Reactions - Purification Loss no_hydrolysis->investigate_other

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: TLC Visualization for Sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl chloride reactions and their analysis by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Which TLC visualization methods are suitable for reactions involving sulfonyl chlorides?

A1: Due to the reactive nature of sulfonyl chlorides, a multi-faceted approach to TLC visualization is recommended.

  • UV Light (Non-destructive): Aromatic sulfonyl chlorides and many of their derivatives are UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[1][2] This should always be the first method of visualization as it is non-destructive.[2]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a good general stain for detecting compounds that can be oxidized.[3] Sulfonyl chlorides and their corresponding sulfonamides or sulfonic acids may be visualized as yellow or brown spots on a purple background. The background color will fade over time.

  • p-Anisaldehyde Stain (Destructive): This stain is effective for visualizing nucleophiles such as alcohols and amines, which are common reactants in sulfonyl chloride reactions.[4][5] The resulting sulfonamides may also be visualized. Spots appear in various colors upon heating, which can aid in distinguishing between different components of the reaction mixture.

  • Bromocresol Green Stain (Destructive): This stain is particularly useful for detecting acidic compounds.[6] The hydrolysis byproduct of a sulfonyl chloride is a sulfonic acid, which will appear as a yellow spot on a blue or green background.[5]

Q2: My sulfonyl chloride starting material is not visible on the TLC plate. What could be the reason?

A2: There are several potential reasons for this observation:

  • Non-UV Active: If your sulfonyl chloride is aliphatic (lacks an aromatic ring), it may not be visible under UV light.

  • Decomposition on Silica Gel: Sulfonyl chlorides can be unstable on the acidic silica gel surface and may decompose, leading to streaking or the absence of a distinct spot for the starting material.[7]

  • Low Concentration: The concentration of your spotted sample may be too low to be detected. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[8]

Q3: How can I differentiate between the sulfonyl chloride, the product (e.g., sulfonamide), and the hydrolyzed byproduct (sulfonic acid) on a TLC plate?

A3: Differentiating these species can be achieved by considering their relative polarities and using specific stains.

  • Polarity: Sulfonic acids are highly polar and will typically have a very low Rf value, often remaining at the baseline. Sulfonamides are generally more polar than the corresponding sulfonyl chloride, resulting in a lower Rf value. The sulfonyl chloride, being less polar, will have the highest Rf value among the three.

  • Staining:

    • Use UV light to visualize all aromatic components.

    • A potassium permanganate stain will likely visualize all three spots.

    • A p-anisaldehyde stain may show a different color for the product amine/alcohol reactant and the resulting sulfonamide.

    • A bromocresol green stain will specifically highlight the acidic sulfonic acid spot.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking of spots The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly acidic or basic.Add a small amount of acetic acid or triethylamine (0.1-1%) to the developing solvent to improve spot shape.[8][9]
The sulfonyl chloride is decomposing on the silica gel plate.Minimize the time the plate is in contact with the silica before and during elution. Consider using a less acidic stationary phase like alumina for TLC.[10]
No spots are visible after development The compound is not UV-active and the chosen stain is not effective.Use a more general and robust stain, such as potassium permanganate or p-anisaldehyde with heating.
The sample concentration is too low.Concentrate the sample or apply the spot multiple times in the same location, ensuring the previous spot is dry before re-spotting.[8]
The compound is volatile and has evaporated from the plate.This is less likely with sulfonyl chlorides but can be addressed by developing the plate immediately after spotting.
The Rf values of the starting material and product are very similar The chosen eluent system does not provide adequate separation.Experiment with different solvent systems of varying polarities. A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to resolve closely running spots.[7]
Appearance of a new, very polar spot at the baseline The sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid.This is a common issue. Use a stain like bromocresol green to confirm the presence of an acidic compound. To minimize hydrolysis, ensure all solvents and reagents are anhydrous.
The solvent front is uneven The TLC plate is not level in the developing chamber.Ensure the chamber is on a level surface and the plate is placed vertically.
The edge of the TLC plate is touching the filter paper or the side of the chamber.Carefully place the plate in the center of the chamber, away from the walls and any filter paper.

Experimental Protocols

Preparation of TLC Stains
StainRecipe
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6]
p-Anisaldehyde To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously.[11]
Bromocresol Green Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[6]

TLC Visualization Workflow

TLC_Workflow cluster_prep Preparation cluster_viz Visualization prep_eluent Prepare Eluent spot_plate Spot TLC Plate prep_eluent->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_light UV Light (254 nm) dry_plate->uv_light Non-destructive permanganate KMnO4 Stain uv_light->permanganate Destructive anisaldehyde p-Anisaldehyde Stain uv_light->anisaldehyde Destructive bromocresol Bromocresol Green Stain uv_light->bromocresol Destructive Troubleshooting_Logic start Unidentified Spot on TLC check_rf Check Rf Value start->check_rf is_polar Is the spot at the baseline (very low Rf)? check_rf->is_polar is_uv_active Is the spot UV active? is_polar->is_uv_active No stain_bromocresol Stain with Bromocresol Green is_polar->stain_bromocresol Yes stain_permanganate Stain with KMnO4 is_uv_active->stain_permanganate No possible_product Possible Product or Unreacted Starting Material is_uv_active->possible_product Yes possible_impurity Could be a non-UV active impurity or product stain_permanganate->possible_impurity possible_sulfonic Likely Sulfonic Acid (Hydrolysis Product) stain_bromocresol->possible_sulfonic compare_standards Compare with authentic samples (co-spot) possible_product->compare_standards possible_impurity->compare_standards

References

inert atmosphere requirements for handling 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 2-Chloroquinoline-6-sulfonyl chloride. Adherence to these protocols is critical to ensure experimental success and personnel safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is corrosive and can cause severe skin burns and eye damage.[1][2] The compound is also toxic if swallowed, in contact with skin, or inhaled.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1]

Q2: What are the proper storage conditions for this compound?

A2: To maintain its integrity, this compound must be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][3] It is hygroscopic and sensitive to moisture, and therefore should be stored under an inert atmosphere, such as nitrogen.[1][3]

Q3: Why is an inert atmosphere necessary when working with this compound?

A3: An inert atmosphere is required to prevent the hydrolysis of the sulfonyl chloride group.[4] this compound is moisture-sensitive and will react with water from the atmosphere to form the corresponding sulfonic acid, which is often an undesired byproduct.[4][5][6] This reaction can reduce the yield and purity of your desired product. Conducting experiments under an inert gas like nitrogen or argon is therefore essential.[4]

Q4: What type of solvents should be used with this compound?

A4: It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[4] Ensure that all solvents are rigorously dried and stored over molecular sieves or other appropriate drying agents before use.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Decomposition of this compound due to moisture.Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
Reaction with atmospheric water during workup.If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis.[4]
Formation of an unexpected acidic byproduct Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.Strictly adhere to inert atmosphere techniques. Check the water content of your solvent and other reagents.
Inconsistent reaction results Degradation of the starting material.Store this compound under the recommended conditions (2-8°C, under inert atmosphere).[1][3] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
Darkening of the reaction mixture Decomposition of the sulfonyl chloride.This can be a sign of thermal or photolytic decomposition.[4] Shield the reaction from light if necessary and maintain the recommended reaction temperature.

Experimental Workflow

A typical experimental workflow for a reaction involving this compound under inert atmosphere is depicted below. This workflow is crucial for preventing the degradation of the moisture-sensitive reagent.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Workup & Purification prep_glassware Oven-dry all glassware setup_inert Assemble glassware under inert gas (N2 or Ar) prep_glassware->setup_inert prep_solvent Use anhydrous solvent add_solvent Add anhydrous solvent via syringe prep_solvent->add_solvent prep_reagents Ensure all other reagents are anhydrous add_reagent1 Add other reagents prep_reagents->add_reagent1 setup_inert->add_solvent add_solvent->add_reagent1 add_sulfonyl_chloride Add this compound add_reagent1->add_sulfonyl_chloride run_reaction Run reaction at specified temperature add_sulfonyl_chloride->run_reaction monitor_tlc Monitor reaction progress (e.g., by TLC) run_reaction->monitor_tlc quench Quench reaction (if necessary) monitor_tlc->quench extract Perform extraction quench->extract purify Purify product (e.g., chromatography) extract->purify

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts observed in quinoline derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my quinoline derivative's ¹H NMR spectrum so complex and overlapping?

A1: The complexity arises from several factors inherent to the quinoline ring system:

  • Signal Overlap: Protons on the quinoline core, particularly in the aromatic region (typically 7.0-9.0 ppm), often have similar chemical environments, leading to closely spaced and overlapping multiplets.

  • Complex Coupling Patterns: Protons on the same ring exhibit spin-spin coupling (typically ³J = 7-9 Hz for ortho-coupling and ⁴J = 1-2 Hz for meta-coupling). Long-range couplings (⁴J or ⁵J) can also occur between protons on different rings, further complicating the spectra. For instance, peri-coupling between H4 and H5 can be observed.[1]

  • Substituent Effects: Substituents on the quinoline ring can cause significant upfield or downfield shifts of nearby protons, altering the appearance of the spectrum.

To simplify interpretation, consider using higher field NMR spectrometers for better signal dispersion or employing 2D NMR techniques like COSY.[2]

Q2: I'm observing significant changes in the chemical shifts of my quinoline derivative when I change the sample concentration. Why is this happening?

A2: Quinolines are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[3] This phenomenon is primarily attributed to intermolecular interactions, specifically:

  • π-π Stacking: The aromatic rings of quinoline molecules can stack on top of each other in solution. This stacking creates an anisotropic effect, where the magnetic field experienced by the protons is altered, leading to changes in their chemical shifts.

  • Dipole-Dipole Interactions: The polar nature of the quinoline ring can also lead to dipole-dipole interactions between molecules, influencing the local electronic environment of the protons.

To ensure reproducibility, it is crucial to run NMR experiments at a consistent and relatively dilute concentration.

Q3: The chemical shifts in my NMR spectrum don't match the literature values for a similar quinoline derivative. What could be the reason?

A3: Discrepancies between experimental and literature NMR data can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, especially for ¹³C NMR. Polar solvents can interact with the quinoline derivative, altering the electron density around the nuclei. Always compare your data with literature values obtained in the same solvent.

  • Substituent Differences: Even minor differences in the substituents on the quinoline ring can lead to noticeable changes in the NMR spectrum.

  • Temperature and pH: Variations in temperature and the pH of the sample can affect the chemical shifts, particularly for protons involved in hydrogen bonding (e.g., -OH or -NH groups).

  • Concentration: As mentioned in Q2, concentration can affect chemical shifts. Ensure you are comparing data from samples of similar concentrations.

Q4: Why is the H8 proton of my quinoline derivative shifted further downfield than expected?

A4: The H8 proton in the quinoline ring system often experiences a notable downfield shift due to the "peri-effect."[1] This effect is a through-space interaction with the lone pair of electrons on the nitrogen atom at position 1. This interaction deshields the H8 proton, causing it to resonate at a lower field (higher ppm value). The magnitude of this shift can be influenced by substituents at or near the 8-position.

Troubleshooting Guides

Problem 1: Unexpected number of signals in the NMR spectrum.

  • Possible Cause: Presence of impurities or a mixture of isomers.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of your sample using other analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purify Sample: If impurities are detected, re-purify your sample using an appropriate method (e.g., column chromatography, recrystallization).

    • Consider Isomers: If your synthesis can lead to different isomers (e.g., regioisomers), the presence of multiple sets of signals is expected. Utilize 2D NMR techniques like NOESY to differentiate between isomers based on through-space correlations.

Problem 2: Broad or poorly resolved signals in the aromatic region.

  • Possible Cause:

    • Sample aggregation at high concentrations.

    • Intermediate rate of chemical exchange (e.g., conformational changes, proton exchange).

    • Presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Dilute the Sample: Acquire the spectrum at a lower concentration to check for aggregation effects.

    • Variable Temperature (VT) NMR: Run the NMR experiment at different temperatures.[4][5] If the broadening is due to chemical exchange, the signals may sharpen at higher or lower temperatures.

    • Check for Paramagnetic Species: Ensure your sample and NMR tube are free from any paramagnetic contaminants (e.g., residual metal catalysts).

Problem 3: Difficulty in assigning specific proton and carbon signals.

  • Possible Cause: Severe signal overlap and complex coupling patterns.

  • Troubleshooting Steps:

    • Utilize 2D NMR: Perform a series of 2D NMR experiments for unambiguous assignment:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings and trace out spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining stereochemistry and differentiating between isomers.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Monosubstituted Quinolines in CDCl₃
Substituent PositionH-2H-3H-4H-5H-6H-7H-8
Unsubstituted 8.897.418.127.757.527.658.08
2-Chloro -7.358.037.807.607.758.15
4-Chloro 8.807.45-8.107.657.758.20
6-Bromo 8.857.388.107.90-7.808.25
8-Nitro 9.057.608.307.957.70-8.15

Data compiled from various sources. Actual shifts may vary depending on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Monosubstituted Quinolines in CDCl₃
Substituent PositionC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
Unsubstituted 150.2121.1136.0128.2129.5126.6127.7129.4148.3
2-Chloro 151.5122.5136.2128.0129.8127.0128.0129.0148.0
4-Chloro 150.8121.8142.5126.5130.0127.5128.5129.2149.0
6-Bromo 150.0121.5136.5129.0132.0118.0130.5129.6147.5
8-Nitro 151.0122.0137.0128.5125.0127.8124.0145.0147.0

Data compiled from various sources and may show slight variations.[1][6][7]

Mandatory Visualization

Troubleshooting_Workflow start Unexpected NMR Shifts in Quinoline Derivative check_purity Assess Sample Purity (TLC, LC-MS) start->check_purity is_pure Is the sample pure? check_purity->is_pure re_purify Re-purify Sample is_pure->re_purify No check_concentration Run NMR at a lower concentration is_pure->check_concentration Yes re_purify->check_purity aggregation_effect Are shifts concentration-dependent? check_concentration->aggregation_effect report_aggregation Report as aggregation effect. Use consistent concentration. aggregation_effect->report_aggregation Yes check_solvent Compare with literature data in the same solvent aggregation_effect->check_solvent No solvent_issue Is the solvent effect the likely cause? check_solvent->solvent_issue solvent_match Use appropriate literature for comparison. solvent_issue->solvent_match Yes vt_nmr Perform Variable Temperature (VT) NMR solvent_issue->vt_nmr No exchange_effect Do signals sharpen with temperature change? vt_nmr->exchange_effect report_exchange Investigate dynamic exchange (e.g., rotamers, tautomers). exchange_effect->report_exchange Yes two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC, NOESY) exchange_effect->two_d_nmr No structure_elucidation Elucidate structure using 2D NMR correlations. two_d_nmr->structure_elucidation

Caption: Troubleshooting workflow for unexpected NMR shifts.

Substituent_Effects substituent Substituent on Quinoline Ring ewg Electron Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg is an edg Electron Donating Group (EDG) (e.g., -NH2, -OCH3) substituent->edg is an deshielding Decreased electron density (Deshielding) ewg->deshielding shielding Increased electron density (Shielding) edg->shielding downfield Downfield Shift (Higher ppm) of nearby protons/carbons deshielding->downfield upfield Upfield Shift (Lower ppm) of nearby protons/carbons shielding->upfield

Caption: Influence of substituents on NMR chemical shifts.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. If solubility is an issue, test solubility in non-deuterated solvents first to avoid wasting expensive deuterated solvents.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently sonicate or vortex if necessary to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution into a clean NMR tube by passing it through a small plug of glass wool or cotton in a Pasteur pipette.

  • Transfer: Carefully transfer the filtered solution into the NMR tube.

  • Internal Standard (Optional): If precise quantification is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Capping and Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Protocol 2: Acquiring a 2D COSY Spectrum
  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum of the sample. Optimize shimming to obtain sharp and symmetrical peaks. Note the spectral width (sw) and the transmitter frequency offset (o1p).

  • Load COSY Pulse Program: In the spectrometer software, load a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Set Parameters:

    • Use the getprosol command (or equivalent) to load the solvent-specific pulse lengths and power levels.

    • Set the spectral width (sw) and transmitter offset (o1p) in both F1 and F2 dimensions to match the values from the 1D ¹H spectrum.

    • Set the number of data points in F2 (TD(F2)) to 1K or 2K.

    • Set the number of increments in F1 (TD(F1)) to 128 or 256.

    • Set the number of scans (ns) to a multiple of 2 (typically 2 or 4 for sufficient signal-to-noise).

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquisition: Start the acquisition. The experiment time will be displayed.

  • Processing: After acquisition, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform (xfb or xf2). Phase correction is typically not required for magnitude-mode COSY spectra.

Protocol 3: Acquiring a 2D HSQC Spectrum
  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum and, if possible, a 1D ¹³C NMR spectrum to determine the spectral widths.

  • Load HSQC Pulse Program: Load a standard gradient-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Set Parameters:

    • Load solvent-specific parameters using getprosol.

    • Set the ¹H spectral width and offset (sw(F2), o1p) based on the 1D ¹H spectrum.

    • Set the ¹³C spectral width and offset (sw(F1), o2p) to cover the expected range of carbon signals (typically 0-160 ppm for quinolines).

    • Set TD(F2) to 1K and TD(F1) to 256.

    • Set ns to a multiple of 4 (e.g., 4, 8, or 16) depending on the sample concentration.

    • Set d1 to 1-2 seconds.

  • Acquisition: Start the acquisition.

  • Processing: Process the data using a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum carefully in both dimensions.

Protocol 4: Acquiring a 2D HMBC Spectrum
  • Initial Setup: Similar to HSQC, acquire 1D ¹H and ¹³C spectra to determine the spectral parameters.

  • Load HMBC Pulse Program: Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Set Parameters:

    • Load solvent-specific parameters.

    • Set the ¹H and ¹³C spectral widths and offsets as for the HSQC experiment.

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.

    • Set ns to a multiple of 8 (e.g., 8 or 16) depending on concentration.

    • Set d1 to 1-2 seconds.

    • The long-range coupling delay (d6) is typically set to optimize for couplings of around 8 Hz.

  • Acquisition: Start the acquisition.

  • Processing: Process the data using a sine-bell window function and perform a 2D Fourier transform. The spectrum is usually displayed in magnitude mode, so phasing is not required.

Protocol 5: Acquiring a 2D NOESY Spectrum
  • Initial Setup: Acquire a 1D ¹H spectrum and optimize shimming.

  • Load NOESY Pulse Program: Load a standard phase-sensitive, gradient-enhanced NOESY pulse program (e.g., noesygpph on Bruker instruments).

  • Set Parameters:

    • Load solvent-specific parameters.

    • Set the ¹H spectral width and offset in both dimensions.

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.

    • Set ns to a multiple of 2 (typically 8 or 16).

    • Set d1 to 1-2 seconds.

    • The mixing time (d8) is a crucial parameter and should be optimized based on the molecular size. For small molecules like most quinoline derivatives, a mixing time of 0.5-1.0 seconds is a good starting point.[8]

  • Acquisition: Start the acquisition.

  • Processing: Process the data using a squared sine-bell window function and perform a 2D Fourier transform. Careful phasing in both dimensions is required.

Protocol 6: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare the sample as usual, ensuring the solvent is appropriate for the desired temperature range (i.e., it will not freeze or boil). Use a robust NMR tube (e.g., Pyrex) that can withstand temperature changes.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • In the software, access the temperature control unit.

    • Set the target temperature. It is crucial to change the temperature gradually (e.g., in steps of 10-20°C) to avoid thermal shock to the probe.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step and at the final temperature before starting the acquisition.

  • Data Acquisition:

    • Re-shim the sample at the target temperature, as the magnetic field homogeneity is temperature-dependent.

    • Acquire the 1D or 2D NMR spectrum as you would at room temperature.

  • Returning to Room Temperature: After the experiment, return the probe to room temperature gradually in a stepwise manner.

References

Technical Support Center: Solvent Effects on the Reactivity of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the influence of solvents on the reactivity of sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: My reaction of a sulfonyl chloride with an amine/alcohol is giving a low yield. What are the common causes related to the solvent?

A1: Low yields in these reactions are frequently tied to solvent choice and conditions. Here are the primary solvent-related factors to consider:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water in your solvent to form the corresponding sulfonic acid, which is unreactive towards amines and alcohols. This is a major cause of yield loss.[1]

    • Solution: Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[1][2]

  • Solvent Reactivity: Protic solvents like alcohols can compete with your intended nucleophile, leading to the formation of sulfonate esters as byproducts.[1]

    • Solution: Whenever possible, opt for aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) for reactions with amines and alcohols.[3]

  • Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be significantly slower, leading to incomplete conversion and lower yields.

    • Solution: Choose a solvent that effectively dissolves both the sulfonyl chloride and the nucleophile. For instance, while p-toluenesulfonyl chloride has limited solubility in water, it is soluble in many organic solvents like acetone and chloroform.[4]

Q2: I am observing the formation of sulfonic acid as a major byproduct. How can I prevent this?

A2: The presence of sulfonic acid is a clear indicator of hydrolysis. To minimize this side reaction:

  • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use commercially available anhydrous solvents or dry them using appropriate methods.[5]

  • Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures to minimize the contact time between the sulfonyl chloride and water. The low solubility of some aryl sulfonyl chlorides in water can offer some protection against hydrolysis during precipitation.[2][6]

Q3: My reaction is unexpectedly slow. How can the solvent be affecting the reaction rate?

A3: The solvent plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate. The reaction of sulfonyl chlorides with nucleophiles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

  • Polar Aprotic Solvents: These solvents (e.g., DCM, ACN, THF) are generally preferred as they can solvate the reactants and stabilize the transition state without strongly solvating the nucleophile, thus enhancing its reactivity.[9]

  • Polar Protic Solvents: Solvents like water and alcohols can slow down the reaction by forming strong hydrogen bonds with the nucleophile, which deactivates it. However, in solvolysis reactions where the solvent itself is the nucleophile, highly polar and ionizing solvents can accelerate the reaction by stabilizing the developing charges in the transition state.[10]

Q4: I am seeing multiple spots on my TLC, including a disulfonylation byproduct. How can I improve the selectivity?

A4: The formation of a disulfonamide (R-N(SO₂R')₂) can occur when a primary amine reacts with two equivalents of the sulfonyl chloride.[3] While this is primarily a stoichiometry issue, the solvent can play a role.

  • Solution: Ensure a controlled stoichiometry by adding the sulfonyl chloride solution slowly to the amine solution. A slower addition rate, which is easier to manage in a well-stirred, appropriate solvent, helps to prevent localized high concentrations of the sulfonyl chloride that can lead to disulfonylation.[3]

Troubleshooting Guides

Issue 1: Low Yield in Sulfonamide Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Wet Solvent or Reagents Use freshly opened anhydrous solvent or dry the solvent over an appropriate drying agent. Ensure the amine and any base used are also anhydrous.[1]Significant reduction in the formation of the sulfonic acid byproduct and an increase in the sulfonamide yield.
Reaction with Protic Solvent Switch to an aprotic solvent like DCM, THF, or acetonitrile.[3]Elimination of solvent-related byproducts and improved yield of the desired sulfonamide.
Incomplete Reaction Choose a solvent that ensures complete dissolution of both the sulfonyl chloride and the amine. If solubility is an issue, consider gentle heating, but monitor for decomposition.Improved reaction rate and conversion, leading to a higher yield.
Product Loss During Workup If the sulfonamide has some aqueous solubility, perform multiple extractions with an organic solvent to maximize recovery.[1]Increased isolated yield of the final product.

Issue 2: Unexpectedly Slow Reaction with an Alcohol

Potential Cause Troubleshooting Step Expected Outcome
Use of a Non-Optimal Solvent The reaction is often performed in pyridine, which acts as both a solvent and a base to neutralize the HCl formed.[11][12]Pyridine facilitates the reaction by activating the sulfonyl chloride and trapping the HCl byproduct, leading to a faster reaction rate.
Base is Too Weak or Sterically Hindered If not using pyridine as the solvent, ensure the added base (e.g., triethylamine) is sufficiently strong and non-nucleophilic to effectively scavenge the generated HCl without competing with the alcohol.The reaction proceeds to completion as the alcohol is not protonated and deactivated by the generated acid.
Low Reaction Temperature While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC.[5]The reaction reaches completion in a reasonable timeframe.

Quantitative Data on Solvent Effects

The reactivity of sulfonyl chlorides is highly dependent on the solvent's nucleophilicity and ionizing power. The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis.[7][8]

Table 1: Specific Rates of Solvolysis (k) of Benzenesulfonyl Chloride and p-Nitrobenzenesulfonyl Chloride in Various Solvents at 35.0 °C [13]

Solvent (% v/v)Benzenesulfonyl Chloride (10⁵k, s⁻¹)p-Nitrobenzenesulfonyl Chloride (10⁵k, s⁻¹)
100% EtOH3.60 ± 0.3410.7
90% EtOH13.6 ± 0.683.9
80% EtOH--
70% EtOH32.4 ± 1.2221
100% MeOH15.1 ± 0.821.8 ± 1.4
80% Acetone3.64 ± 0.2065.7 ± 2.9
97% TFE (w/w)0.07740.0450 ± 0.0018
70% TFE (w/w)5.48 ± 0.22-

Note: TFE = 2,2,2-Trifluoroethanol. Data presented as mean ± standard deviation where available.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary/Secondary Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductimetry

This protocol describes a method to determine the first-order rate constant for the solvolysis of a sulfonyl chloride.

  • Instrumentation: A conductivity meter with a dipping cell and a constant-temperature water bath are required.

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water v/v). Ensure the solvent is of high purity.

  • Thermal Equilibration: Place a known volume of the solvent in a reaction vessel equipped with the conductivity cell and a magnetic stirrer. Allow the solvent to equilibrate to the desired reaction temperature in the constant-temperature bath (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Prepare a concentrated stock solution of the sulfonyl chloride in a small amount of a non-reactive, miscible solvent (e.g., acetone). Inject a small, known volume of the sulfonyl chloride stock solution into the stirred solvent to initiate the reaction. The final concentration of the sulfonyl chloride should be low (e.g., ~0.004 M) to ensure first-order kinetics.[9]

  • Data Acquisition: Record the conductivity of the solution as a function of time. The solvolysis reaction produces sulfonic acid and HCl, both of which are strong acids and will increase the conductivity of the solution.[9] Continue recording until the conductivity reading is stable, indicating the reaction is complete (this is the "infinity" reading).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.

Visualizations

Caption: SN2 reaction mechanism of a sulfonyl chloride with a nucleophile.

experimental_workflow start Start prep Reaction Setup: - Dry glassware - Add amine and anhydrous solvent - Add base start->prep cool Cool to 0 °C prep->cool add_reagent Slowly add sulfonyl chloride solution cool->add_reagent react Stir at 0 °C, then warm to RT Monitor by TLC/LC-MS add_reagent->react workup Aqueous Workup and Extraction react->workup purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purify end End: Purified Sulfonamide purify->end

Caption: Experimental workflow for sulfonamide synthesis.

solvent_effects reaction Sulfonyl Chloride + Nucleophile polar_aprotic Polar Aprotic Solvent (e.g., DCM, ACN, THF) reaction->polar_aprotic Favors polar_protic Polar Protic Solvent (e.g., H₂O, EtOH) reaction->polar_protic Can Lead To fast_reaction Faster Reaction Rate (SN2 Pathway Favored) polar_aprotic->fast_reaction slow_reaction Slower Reaction Rate (Nucleophile Solvated) polar_protic->slow_reaction solvolysis Solvolysis (Solvent as Nucleophile) polar_protic->solvolysis hydrolysis Hydrolysis Side Reaction polar_protic->hydrolysis

Caption: Logical relationships of solvent choice on reactivity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Assessing the Purity of 2-Chloroquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Chloroquinoline-6-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy. The most common and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[2]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for quantifying impurities with similar UV-Vis absorbance.Suitable for volatile and thermally stable compounds. May require derivatization for polar or reactive analytes.[3][4]Excellent for structural elucidation and quantification (qNMR) of the main component and impurities without the need for a specific reference standard for each impurity.[1]
Sensitivity High (typically ppm levels).[5]Very high (ppb levels possible), especially with selective ion monitoring.Moderate to low, depending on the nucleus and concentration.
Specificity Good, can be enhanced with a diode array detector (DAD) or mass spectrometer (MS).Very high, provides structural information for impurity identification.Very high, provides detailed structural information.
Quantitative Accuracy High, requires reference standards for each impurity for accurate quantification.[6][7]Good, can be affected by derivatization efficiency and matrix effects.High (qNMR), can provide a primary ratio of analyte to an internal standard.
Sample Throughput HighModerateLow
Potential Issues Co-elution of impurities, degradation of sulfonyl chloride on the column.[2]Thermal degradation of the sulfonyl chloride in the injector or column.[2]Overlapping signals in complex mixtures, lower sensitivity for certain nuclei.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation : A high-performance liquid chromatography system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase :

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient :

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% B to 30% B

    • 30-35 min: 30% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection : 254 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the thermal lability and reactivity of sulfonyl chlorides, a derivatization step is often necessary to convert the analyte into a more stable and volatile compound suitable for GC analysis.[4]

  • Derivatization Reagent : A solution of an amine (e.g., diethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Derivatization Procedure :

    • Dissolve a known amount of the this compound sample in dichloromethane.

    • Add an excess of the diethylamine solution.

    • Allow the reaction to proceed at room temperature for 30 minutes to form the corresponding sulfonamide.

    • Wash the reaction mixture with dilute acid and then water to remove excess amine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 150 °C (hold for 2 minutes).

    • Ramp: 10 °C/min to 280 °C (hold for 10 minutes).

  • Injector Temperature : 250 °C.

  • MS Transfer Line Temperature : 280 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.[1]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent : A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation :

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in the deuterated solvent in an NMR tube.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete signal relaxation for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).[1]

  • Data Processing :

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Analytical Workflow

To aid in the selection of the appropriate analytical method, the following diagrams illustrate the logical workflow and key considerations.

Analytical_Workflow cluster_start Initial Assessment cluster_methods Method Selection cluster_execution Execution & Data Analysis cluster_output Reporting start Define Analytical Goal (e.g., Routine QC, Impurity ID) hplc HPLC (Non-volatile impurities) start->hplc Routine QC gcms GC-MS (Volatile impurities) start->gcms Impurity ID qnmr qNMR (Absolute purity) start->qnmr Reference Standard Certification protocol_hplc Execute HPLC Protocol hplc->protocol_hplc protocol_gcms Execute GC-MS Protocol (with derivatization) gcms->protocol_gcms protocol_qnmr Execute qNMR Protocol qnmr->protocol_qnmr data_analysis Data Analysis & Purity Calculation protocol_hplc->data_analysis protocol_gcms->data_analysis protocol_qnmr->data_analysis report Generate Purity Report data_analysis->report

Caption: Workflow for selecting an analytical method for purity assessment.

Decision_Tree start Is the primary goal quantitative purity or impurity identification? quant Is an absolute purity value required without impurity reference standards? start->quant Quantitative Purity impurity_id Are the impurities expected to be volatile and thermally stable? start->impurity_id Impurity ID qnmr Use qNMR quant->qnmr Yes hplc Use HPLC quant->hplc No gcms Use GC-MS impurity_id->gcms Yes hplc_ms Use HPLC-MS impurity_id->hplc_ms No

Caption: Decision tree for analytical method selection.

References

Structural Elucidation of 2-Chloroquinoline-6-Sulfonyl Chloride Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular architecture is paramount for understanding structure-activity relationships. This guide provides a comparative analysis of the structural confirmation of quinoline-based sulfonamides, closely related to the versatile synthetic intermediate 2-chloroquinoline-6-sulfonyl chloride, using single-crystal X-ray crystallography.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two quinoline sulfonamide derivatives, providing a basis for understanding the structural chemistry of this compound class. The data for 2-(2-hydroxyphenyl)quinoline-6-sulfonamide is presented for its two crystallographically independent molecules (A and B) found in the asymmetric unit.

Parameter2-(2-hydroxyphenyl)quinoline-6-sulfonamide[1][2][3]Quinoline-8-sulfonamide[4]
Empirical Formula C15H12N2O3SC9H8N2O2S
Formula Weight 312.33208.23
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/n
a (Å) 11.8316 (4)8.9431 (3)
b (Å) 20.3236 (7)10.4542 (2)
c (Å) 12.1804 (4)10.4648 (2)
α (°) 9090
β (°) 108.386 (3)109.313 (2)
γ (°) 9090
Volume (ų) 2779.31 (17)923.33 (4)
Z 84
Calculated Density (Mg/m³) 1.4921.498
Radiation Type Mo KαMo Kα
Temperature (K) 296298
Final R indices (I > 2σ(I)) R1 = 0.0535, wR2 = 0.1337R1 = 0.029, wR2 = 0.095

Insights from the Crystal Structures

The crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide reveals two independent molecules in the asymmetric unit, where the quinoline and phenol moieties are nearly coplanar.[1][2][3] This planarity suggests significant electron delocalization across these parts of the molecule. The sulfonamide group, however, is twisted out of this plane. The crystal packing is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings.[1][2]

Similarly, the structure of quinoline-8-sulfonamide shows that the sulfonamide group is involved in both intramolecular N—H⋯N and intermolecular N—H⋯O hydrogen bonding.[4] The molecules form inversion dimers through these hydrogen bonds, which are further organized into a one-dimensional polymer-like structure by π–π stacking interactions.[4]

These examples highlight the importance of hydrogen bonding and π–π stacking in the solid-state arrangement of quinoline sulfonamides. For derivatives of this compound, one can anticipate that the introduction of different substituents on the sulfonamide nitrogen will significantly influence these intermolecular interactions, leading to varied crystal packing motifs.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of quinoline sulfonamide derivatives.

Synthesis and Crystallization

The synthesis of quinoline sulfonamides typically involves a two-step process. First, the precursor quinoline is synthesized, which can then be sulfonylated and subsequently reacted with an amine.

Synthesis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide: [1]

  • Step 1: An ethanol solution (5 mL) of 4-aminobenzenesulfonamide (0.33 g, 1.9 mmol) is added dropwise to a stirring ethanol solution (5 mL) of 2-hydroxybenzaldehyde (0.2 mL, 0.234 g, 1.9 mmol) and refluxed for 2 hours.

  • Step 2: An acetone solution (5 mL) of palladium(II) acetate (0.05 g, 0.2 mmol) is then added dropwise to the mixture and stirred for 1 hour.

  • Crystallization: The resulting mixture is transferred to a 25 mL Teflon-lined stainless-steel autoclave, sealed, and heated to 393 K for 48 hours. After cooling to room temperature, yellow block-like crystals suitable for X-ray diffraction are obtained by filtration, washed with water, and air-dried.

Synthesis of Quinoline-8-sulfonamide: [4]

  • The precursor, 8-quinolinesulfonyl chloride, is reacted with an excess of ammonia at 45°C.

  • Single crystals are then grown from this reaction product.

X-ray Data Collection and Structure Refinement

The structural confirmation by single-crystal X-ray diffraction follows a standard workflow.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, typically using Mo Kα radiation at a controlled temperature.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for the synthesis and structural analysis of these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (e.g., Aminobenzenesulfonamide, 2-Hydroxybenzaldehyde) reaction Reaction (e.g., Reflux, Autoclave) start->reaction product Crude Product reaction->product dissolution Dissolution product->dissolution crystal_growth Slow Evaporation/ Cooling dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis.

logical_relationships Core Quinoline-6-sulfonyl Core Interactions Intermolecular Interactions (H-bonding, π-π stacking) Core->Interactions Substituent Substituent on Sulfonamide/Quinoline Substituent->Interactions Packing Crystal Packing Motif Interactions->Packing

Caption: Influence of substituents on the final crystal structure.

References

A Comparative Guide to the Synthesis of Quinoline-6-Sulfonamides: Traditional vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinoline-6-sulfonamides is a critical step in the discovery of novel therapeutic agents. This guide provides an objective comparison of traditional synthetic methods with modern, alternative approaches, offering a comprehensive overview of reagents, experimental protocols, and performance data to inform your synthetic strategy.

The quinoline-6-sulfonamide moiety is a key pharmacophore found in a variety of biologically active compounds. Its synthesis has traditionally relied on multi-step sequences involving the preparation and subsequent reaction of a quinoline-6-sulfonyl chloride intermediate. However, recent advancements in organic synthesis have introduced more direct and atom-economical methods, such as transition-metal-catalyzed C-H functionalization. This guide will delve into the specifics of these approaches, presenting a side-by-side comparison to aid in the selection of the most suitable method for your research needs.

Traditional Synthesis: A Step-by-Step Approach

The classical and most widely employed method for synthesizing quinoline-6-sulfonamides involves a two-step process:

  • Preparation of Quinoline-6-sulfonyl Chloride: This key intermediate is typically synthesized from 6-aminoquinoline. The process involves diazotization of the amino group, followed by a sulfochlorination reaction.

  • Reaction with an Amine: The resulting quinoline-6-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the desired quinoline-6-sulfonamide.

While this method is robust and has been successfully used for the synthesis of a wide range of derivatives, it can be lengthy and may require the handling of potentially hazardous reagents.

Alternative Reagents: The Rise of Direct C-H Functionalization

In recent years, transition-metal-catalyzed direct C-H functionalization has emerged as a powerful alternative for the synthesis of aryl sulfonamides, including quinoline-6-sulfonamides. This approach avoids the pre-functionalization of the quinoline ring, leading to a more streamlined and efficient synthesis. Key features of this modern approach include:

  • Direct Sulfonamidation: A sulfonamide group is directly installed onto the C-H bond at the 6-position of the quinoline ring.

  • Catalytic Systems: These reactions are typically catalyzed by transition metals such as rhodium, iridium, or copper.

  • Sulfonylating Agents: A variety of sulfonylating agents can be employed, including sulfonyl azides and sulfonyl chlorides.

This method offers the potential for higher atom economy, reduced step count, and the ability to functionalize complex molecules at a late stage of the synthesis.

Performance Comparison: Traditional vs. Alternative Methods

The choice between traditional and alternative methods for the synthesis of quinoline-6-sulfonamides will depend on several factors, including the specific target molecule, available starting materials, and desired scale of the reaction. The following table summarizes the key differences between the two approaches.

FeatureTraditional MethodAlternative Method (Direct C-H Functionalization)
Starting Materials 6-Aminoquinoline, Sulfonylating agents, AminesQuinoline, Sulfonylating agents (e.g., sulfonyl azides)
Key Intermediates Quinoline-6-sulfonyl chloride-
Number of Steps Multi-stepTypically one-step
Atom Economy LowerHigher
Reagents Stoichiometric reagents, potentially hazardous intermediatesCatalytic amounts of transition metals
Reaction Conditions Often requires harsh conditions for sulfonyl chloride formationGenerally milder reaction conditions
Substrate Scope Broad scope for the amine componentCan be sensitive to the electronic and steric nature of the quinoline substrate and sulfonylating agent
Yields Can be high, but overall yield is dependent on multiple stepsVariable, depending on the catalyst and substrate

Experimental Protocols

Traditional Synthesis of N-Aryl-Quinoline-6-Sulfonamide

This protocol outlines the synthesis of a generic N-aryl-quinoline-6-sulfonamide from 6-aminoquinoline.

Step 1: Synthesis of Quinoline-6-sulfonyl Chloride

  • Diazotization: 6-Aminoquinoline is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • Sulfochlorination: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • Isolation: The quinoline-6-sulfonyl chloride is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is often used directly in the next step.

Step 2: Synthesis of N-Aryl-Quinoline-6-Sulfonamide

  • Reaction Setup: Quinoline-6-sulfonyl chloride is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran. The desired aryl amine and a base (e.g., triethylamine or pyridine) are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford the pure N-aryl-quinoline-6-sulfonamide.

Alternative Synthesis: Rhodium-Catalyzed Direct C-H Sulfonamidation

This protocol provides a general procedure for the direct C-H sulfonamidation of quinoline at the C-6 position using a rhodium catalyst.

  • Reaction Setup: In a reaction vessel, quinoline, the desired sulfonyl azide, a rhodium catalyst (e.g., [RhCp*Cl2]2), and a silver co-catalyst (e.g., AgSbF6) are combined in a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction: The mixture is heated under an inert atmosphere (e.g., argon) at a specified temperature (typically 80-120 °C) for several hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired quinoline-6-sulfonamide.

Visualizing the Synthetic Pathways

To further clarify the differences between these synthetic strategies, the following diagrams illustrate the conceptual workflows.

Traditional_Synthesis Start 6-Aminoquinoline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization SulfonylChloride Quinoline-6-sulfonyl Chloride Diazotization->SulfonylChloride AmineCoupling Amine Coupling (R2NH, Base) SulfonylChloride->AmineCoupling Product Quinoline-6-sulfonamide AmineCoupling->Product

Caption: Workflow for the traditional synthesis of quinoline-6-sulfonamides.

Alternative_Synthesis Start Quinoline CH_Activation Direct C-H Sulfonamidation Start->CH_Activation Reagents Sulfonyl Azide + [Rh] Catalyst Reagents->CH_Activation Product Quinoline-6-sulfonamide CH_Activation->Product

Caption: Workflow for the alternative direct C-H sulfonamidation of quinoline.

Conclusion

Both traditional and modern methods offer viable routes to quinoline-6-sulfonamides. The traditional approach, while well-established, involves a multi-step sequence with potentially hazardous intermediates. In contrast, direct C-H functionalization presents a more elegant and efficient alternative, though catalyst selection and optimization can be crucial for achieving high yields and selectivity. The choice of synthetic route will ultimately be guided by the specific research goals, available resources, and the desired complexity of the final molecule. This guide provides the foundational knowledge to make an informed decision and to design a successful synthetic strategy for this important class of compounds.

A Comparative Analysis of the Biological Activities of 2-Chloro vs. 2-Alkoxy Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Modifications at the 2-position of the quinoline ring have been a significant focus of research, leading to the development of derivatives with diverse therapeutic potential, including anticancer and antimicrobial activities.[1][3][4][5] This guide provides an objective comparison of the biological activities of two key classes of these derivatives: 2-chloroquinolines and 2-alkoxyquinolines, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Substituents

Both 2-chloro and 2-alkoxy quinoline derivatives have demonstrated notable anticancer properties, though their potency and mechanisms can differ. The 2-chloro group often serves as a versatile synthetic handle for further derivatization, while 2-alkoxy groups can modulate the molecule's lipophilicity and interaction with biological targets.[1][6]

Substituted quinolines have shown efficacy against a variety of cancer cell lines, including those of the breast, cervix, prostate, lung, and colon.[3] The nature of the substituent at the C-2 position is critical in defining their mechanism of action and potency.[7] For instance, bulky, hydrophobic substituents at this position are often necessary for potent inhibition of dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine biosynthesis.[7]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of representative 2-chloro and 2-alkoxy quinoline derivatives against various human cancer cell lines. It is important to exercise caution when making direct comparisons across different studies due to variations in experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Arylquinolines 6-Chloro-2-phenylquinolineHeLa (Cervical)>100[8]
6-Bromo-2-phenylquinolineHeLa (Cervical)54.33[8]
6-Methyl-2-phenylquinolineHeLa (Cervical)68.23[8]
6-Methoxy-2-phenylquinolineHeLa (Cervical)71.32[8]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[8]
6-Bromo-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[8]
2-Morpholinoquinolines 2-Morpholino-4-(4-methoxyanilino)quinolineHepG2 (Liver)8.50[9]
2-Morpholino-4-(4-chloroanilino)quinolineHepG2 (Liver)11.42[9]
2-Morpholino-4-(4-fluoroanilino)quinolineHepG2 (Liver)12.76[9]
HDAC Inhibitors 6-Aryloxy-N-hydroxy-2-quinolineacrylamideA549 (Lung) & HCT116 (Colon)Exhibited Activity[10]
General Quinolines Thiophene and pyridine-based quinolinesMCF-7, H-460, SF-268Active[4]

From the available data, it's evident that the biological activity is highly dependent on the entire substitution pattern of the quinoline ring, not just the group at the 2-position. For example, 2-arylquinolines show that lipophilicity correlates with cytotoxic effects.[8] In some cases, the introduction of a chlorine atom can lead to a more potent compound by potentially establishing additional van der Waals interactions with the target protein.[11]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives have a long history as effective antimicrobial agents.[12] Both 2-chloro and 2-alkoxy derivatives have been explored for their potential to combat bacterial and fungal infections. The 2-chloro atom in 2-chloroquinoline-3-carbaldehyde, for instance, is readily replaceable by nucleophiles, making it a key intermediate in the synthesis of various antimicrobial compounds.[6]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-chloro and other quinoline derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
2-Chloroquinoline Hydrazones Hydrazone derivative 2SVarious Strains3.12[13]
Bromo Derivative of Morpholinoquinoline 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiopheneE. coli, S. aureus, B. spizizeniiNot specified, but highest activity in its class[14]
Quinoline-Sulfonamide Hybrid QS-3P. aeruginosa64[15]
QS-3E. faecalis128[15]
QS-3E. coli128[15]
4-Alkoxyquinolines Novel seriesMycobacterium tuberculosisPotent and selective activity[16]
Clioquinol (a hydroxyquinoline) ClioquinolFusarium species0.5 - 2[17]
Nitroxoline (a hydroxyquinoline) NitroxolineE. coliBacteriostatic activity[17]

Structure-activity relationship studies reveal that the nature of substituents on the quinoline skeleton significantly influences the antimicrobial activity.[12] The introduction of basic groups can be advantageous for modulating physicochemical properties and enhancing the potency and spectrum of activity.[7]

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their interference with multiple cellular processes essential for cancer cell survival and proliferation.[18] While the precise mechanism can vary based on the specific substitutions, several key pathways have been identified.[18] Some derivatives function as topoisomerase inhibitors, while others inhibit histone deacetylases (HDACs) or key signaling pathways like VEGFR-2.[10][18]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline Derivatives Quinoline->VEGFR2 Inhibition

Caption: Generalized VEGFR-2 signaling pathway, a target for some quinoline derivatives.

Experimental Protocols

The biological data presented in this guide are primarily derived from standardized in vitro assays. Below are the detailed methodologies for two of the most common experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-chloro or 2-alkoxy quinoline derivatives) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plate adhere Allow cells to adhere (overnight incubation) add_compound Add varying concentrations of quinoline derivatives adhere->add_compound incubate_compound Incubate for 24-72 hours add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours add_dmso Add DMSO to dissolve formazan read_absorbance Measure absorbance with plate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 value

Caption: Workflow of a typical MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-substituted quinolines is governed by a complex interplay of electronic and steric factors.

sar_logic quinoline_core Quinoline Core substituent_2 Substituent at C2 quinoline_core->substituent_2 chloro 2-Chloro substituent_2->chloro alkoxy 2-Alkoxy substituent_2->alkoxy properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) chloro->properties alkoxy->properties activity Biological Activity (Anticancer, Antimicrobial) properties->activity

Caption: Logic of Structure-Activity Relationship for 2-substituted quinolines.

  • 2-Chloro Derivatives: The chloro group is electron-withdrawing and can serve as a leaving group in nucleophilic substitution reactions, making 2-chloroquinolines valuable synthetic intermediates.[6] Its presence can also enhance binding affinity through halogen bonding or by occupying specific hydrophobic pockets in the target enzyme or receptor.[11]

  • 2-Alkoxy Derivatives: The alkoxy group's nature (e.g., methoxy, ethoxy) influences the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with targets. The steric bulk of the alkoxy group can also play a crucial role in determining the selectivity and potency of the compound. For example, some 2-amino-8-alkoxy quinolines have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCHr1).[19]

Conclusion

Both 2-chloro and 2-alkoxy quinoline derivatives represent promising scaffolds for the development of novel therapeutic agents. The 2-chloro group provides a reactive site for the synthesis of diverse compound libraries, while 2-alkoxy substituents offer a means to fine-tune the physicochemical properties and biological activity. The choice between these two classes of derivatives will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further research involving systematic SAR studies and investigation into their mechanisms of action will be crucial for unlocking the full therapeutic potential of these versatile compounds.

References

A Comparative Guide to the Quantitative Analysis of Sulfonyl Chlorides: qNMR, HPLC, and Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity and concentration of sulfonyl chlorides is critical. These highly reactive compounds are key intermediates in the synthesis of sulfonamides, sulfonic esters, and other important molecules. This guide provides an objective comparison of three common analytical techniques for the assay of sulfonyl chlorides: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and titrimetry. We present a proposed qNMR methodology alongside established HPLC and titrimetric methods, supported by a comparative analysis of their performance characteristics.

Methodology Comparison

The choice of analytical method for sulfonyl chlorides depends on various factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation and reference standards.

Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of analyte concentration by comparing its NMR signal integral to that of a certified internal standard.[1][2] A key advantage of qNMR is that it does not require a reference standard of the analyte itself.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique for the analysis of organic compounds. For sulfonyl chlorides, reverse-phase HPLC with UV detection is a common approach, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4]

Titrimetry offers a classical chemical approach to the quantification of sulfonyl chlorides. One such method involves the reaction of the sulfonyl chloride with a nucleophile, such as benzyl mercaptan. The consumption of the nucleophile or the formation of a product can then be quantified by titration.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are protocols for the assay of a representative sulfonyl chloride, p-toluenesulfonyl chloride (TsCl).

Proposed Quantitative ¹H-NMR (qNMR) Protocol

Due to the reactive nature of sulfonyl chlorides, careful selection of the solvent and internal standard is paramount to prevent degradation of the analyte during the analysis. Aprotic, non-nucleophilic deuterated solvents are essential.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the p-toluenesulfonyl chloride sample and 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene or hexamethylbenzene) into a clean, dry NMR tube. The internal standard must be inert towards the sulfonyl chloride and have signals that do not overlap with the analyte signals.

    • Add approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or acetone-d₆). Ensure the solvent is of high purity and low in residual water.

    • Cap the NMR tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery between scans. A D1 of 30 seconds is generally a safe starting point.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[1]

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the p-toluenesulfonyl chloride (e.g., the aromatic protons around 7.4-7.8 ppm or the methyl protons around 2.4 ppm) and the internal standard.[5]

    • Calculate the purity of the p-toluenesulfonyl chloride using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = p-toluenesulfonyl chloride

      • IS = Internal Standard

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sulfonyl chloride weigh_is Accurately weigh internal standard acquire Acquire ¹H-NMR spectrum (D1 ≥ 5*T₁) weigh_sample->acquire dissolve Dissolve in dry aprotic deuterated solvent process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for the qNMR assay of sulfonyl chlorides.

HPLC Protocol

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, potentially with an acidic modifier like phosphoric acid to improve peak shape.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the p-toluenesulfonyl chloride in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a p-toluenesulfonyl chloride reference standard covering the desired concentration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the p-toluenesulfonyl chloride in the sample by comparing its peak area to the calibration curve.

Titrimetric Protocol

  • Principle: Reaction of the sulfonyl chloride with an excess of benzyl mercaptan, followed by the determination of the unreacted mercaptan or the sulfonic acid formed.

  • Procedure:

    • Accurately weigh the sulfonyl chloride sample and dissolve it in a suitable solvent like dimethylformamide.

    • Add a known excess of a standardized solution of benzyl mercaptan.

    • Allow the reaction to go to completion.

    • Determine the amount of unreacted benzyl mercaptan by photometric titration with a standard solution of cobalt(II).

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the assay of sulfonyl chlorides.

Parameter Quantitative NMR (qNMR) HPLC Titrimetry
Specificity High (signal position and multiplicity)High (separation of components)Moderate (potential interferences)
Linearity Excellent (direct proportionality of signal to concentration)Good (over a defined range)Good (over a defined range)
Precision (RSD) < 1%< 2%< 2%
Accuracy High (primary method)High (with certified reference standard)Good (dependent on reaction stoichiometry)
Reference Standard Requires a certified internal standard (can be a different compound)Requires a certified reference standard of the analyteRequires a standardized titrant
Sample Throughput ModerateHigh (with autosampler)Low to Moderate
Sample Consumption Low (mg scale)Low (µg to mg scale)Moderate (mg scale)
Instrumentation NMR SpectrometerHPLC system with UV detectorTitrator (manual or automated)

Method Validation

Validation of the analytical method is crucial to ensure it is fit for its intended purpose. The validation of the proposed qNMR method would follow established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]

dot

Method_Validation Validation qNMR Method Validation Specificity Specificity (Signal Resolution) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Parameter Variation) Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for the validation of a qNMR analytical method.

Conclusion

The choice of analytical technique for the assay of sulfonyl chlorides should be guided by the specific requirements of the analysis.

  • qNMR offers a powerful and accurate method that is particularly advantageous when a certified reference standard of the sulfonyl chloride itself is not available. Its high specificity and direct proportionality between signal and concentration make it a strong candidate for a primary analytical method.

  • HPLC provides a robust and high-throughput method for routine analysis, especially in quality control settings where many samples need to be processed. However, it relies on the availability of a well-characterized reference standard of the analyte.

  • Titrimetry is a cost-effective and established technique that can provide accurate results without the need for sophisticated instrumentation. Its main limitation is lower specificity compared to qNMR and HPLC, as other reactive species in the sample could potentially interfere with the titration.

For researchers and professionals in drug development, understanding the strengths and limitations of each of these techniques is essential for selecting the most appropriate method to ensure the quality and purity of sulfonyl chlorides used in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Ortho- vs. Para-Substituted Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho- and para-substituted chloroquinolines, specifically focusing on 2-chloroquinoline and 4-chloroquinoline derivatives. The position of the chlorine atom on the quinoline scaffold significantly influences its susceptibility to nucleophilic substitution, a cornerstone reaction in the synthesis of a vast array of bioactive molecules. Understanding these reactivity differences is crucial for designing efficient synthetic routes and developing novel therapeutics. This document summarizes key experimental findings, provides detailed reaction protocols, and visualizes the underlying principles governing this reactivity.

Theoretical Framework: Electronic and Steric Influences

The reactivity of chloroquinolines in nucleophilic aromatic substitution (SNAr) reactions is primarily governed by the interplay of electronic and steric effects.

  • Electronic Effects: The quinoline ring contains an electronegative nitrogen atom. This nitrogen exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect (-M), which polarizes the heterocyclic ring.[1] This polarization creates partial positive charges (δ+) on the carbon atoms at the ortho (C2) and para (C4) positions relative to the nitrogen, making them electrophilic and thus susceptible to attack by nucleophiles.[1] Computational analyses, such as those using Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps, can predict these electron-deficient sites ripe for nucleophilic attack.[2]

  • Steric Effects: The ortho position (C2) is situated directly adjacent to the fused benzene ring. This proximity can lead to significant steric hindrance, impeding the approach of a nucleophile compared to the more accessible para position (C4).[3][4] This "ortho effect" can play a decisive role in the reaction kinetics, often favoring substitution at the C4 position.[3]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Experimental evidence reveals distinct reactivity patterns for ortho- and para-chloroquinolines, which are highly dependent on the nature of the incoming nucleophile and the reaction conditions.

General Trend: In many cases, the C4 position of a chloroquinoline is more reactive towards nucleophiles than the C2 position. This is well-documented in the reaction of 2,4-dichloroquinoline derivatives, where nucleophiles like amines or hydrazines preferentially attack the C4 position.[5] This regioselectivity is attributed to the C4 position being more electron-deficient and less sterically hindered than the C2 position.[1] Bond dissociation energy calculations have also supported the C4 position as the more reactive site for SNAr reactions.[1]

Nucleophile-Dependent Reactivity: While the C4 position is often more reactive, this is not a universal rule. The specific nucleophile employed can reverse this trend.

  • Reactions with Amines: 4-Chloroquinoline generally shows higher reactivity with amines. These reactions are often subject to acid catalysis or autocatalysis, a phenomenon that is less pronounced for 2-chloroquinoline.[6]

  • Reactions with Alkoxides: In a notable exception to the general trend, 2-chloroquinoline exhibits higher reactivity toward methoxide ions than its 4-chloro counterpart.[6] This suggests that under certain conditions, the electronic activation at the C2 position can overcome the steric hindrance, particularly with smaller, hard nucleophiles like methoxide.

  • Reactions with Triazoles: The reaction of 4-chloroquinolines with 1,2,4-triazole is significantly influenced by acid and base catalysis, highlighting the importance of reaction conditions in determining the outcome.[6]

Data Presentation: Summary of Reactivity

The following table summarizes the comparative reactivity of ortho- and para-chloroquinolines with various nucleophiles as reported in the literature.

Isomer PositionChloroquinoline DerivativeNucleophileGeneral Reaction ConditionsObserved Reactivity & Key FindingsSource
Para (C4) 4-ChloroquinolineAminesAcidic or neutralGenerally more reactive than the C2 isomer.[6] Subject to significant acid catalysis.[6][6]
Ortho (C2) 2-ChloroquinolineAminesAcidic or neutralGenerally less reactive than the C4 isomer.[6] Shows less tendency for acid catalysis.[6][6]
Para (C4) 4-ChloroquinolineMethoxide ionsBasicLess reactive than the C2 isomer.[6]
Ortho (C2) 2-ChloroquinolineMethoxide ionsBasicMore reactive than the C4 isomer.[6]
Para (C4) 4,7-Dichloroquinoline3-Amino-1,2,4-triazoleEthanolic, refluxSelective substitution at C4 . The C4 position is the more reactive site for SNAr.[1]
Para (C4) 4-Chloro-8-methylquinolin-2(1H)-oneThioureaFusion (170-190 °C)Successful substitution at C4 to yield the corresponding 4-sulfanyl derivative.[5]
Ortho (C2) 2,4-Dichloro-8-methylquinolineHydrazineNot specifiedPosition C2 was found to be inactive towards nucleophilic displacement by hydrazine, while C4 was reactive.[5]

Experimental Protocols

Below are representative methodologies for conducting nucleophilic substitution on chloroquinolines, adapted from published procedures.[5][7]

Method A: Amination of 4-Chloroquinoline

  • Materials: 7-substituted-4-chloroquinoline (1.0 eq.), appropriate mono/dialkyl amine (2.0-3.0 eq.), dichloromethane, 5% aqueous sodium bicarbonate solution, water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • A mixture of the 7-substituted-4-chloroquinoline (e.g., 2.5 mmol) and the amine (e.g., 5.0 mmol) is placed in a round-bottom flask.

    • The mixture is heated to 120–130 °C and maintained at this temperature for 6–8 hours with continuous stirring.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and dissolved in dichloromethane.

    • The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.[7]

    • The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by precipitation or column chromatography.

Method B: Thiation of 4-Chloroquinolinone with Thiourea

  • Materials: 4-Chloroquinolinone derivative (1.0 eq., e.g., 10 mmol), thiourea (2.0 eq., e.g., 20 mmol), aqueous sodium hydroxide (0.5 M), hydrochloric acid (0.5 M).

  • Procedure:

    • A mixture of the 4-chloroquinolinone (1.94 g, 10 mmol) and thiourea (1.52 g, 20 mmol) is heated in an oil bath at 170–190 °C for 1 hour.[5]

    • The reaction mixture is cooled to room temperature and treated with a 0.5 M aqueous solution of sodium hydroxide (50 mL).

    • The resulting solution is filtered to remove any insoluble materials.

    • The clear filtrate is then acidified with 0.5 M hydrochloric acid (50 mL).

    • The yellow precipitate that forms is collected by filtration and purified by recrystallization.[5]

Mandatory Visualizations

G cluster_0 General Workflow for Nucleophilic Substitution start Combine Chloroquinoline and Nucleophile in Solvent react Heat Reaction Mixture (e.g., 80-130°C for 1-8h) start->react monitor Monitor Progress via TLC react->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify Purify Crude Product (Chromatography/Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for SNAr on chloroquinolines.

G cluster_0 Factors Influencing Chloroquinoline Reactivity cluster_1 Electronic Effects cluster_2 Steric Effects Ortho Ortho-Position (C2) Elec_Ortho Electron Deficient (Activated by Ring N) Ortho->Elec_Ortho Steric_Ortho High Steric Hindrance (Adjacent Fused Ring) Ortho->Steric_Ortho Para Para-Position (C4) Elec_Para More Electron Deficient (Stronger Resonance/Inductive Effect) Para->Elec_Para Steric_Para Low Steric Hindrance (Accessible) Para->Steric_Para Elec_Ortho->Ortho Favors Reactivity Elec_Para->Para Favors Reactivity Steric_Ortho->Ortho Hinders Reactivity Steric_Para->Para Favors Reactivity

Caption: Logical comparison of factors affecting ortho vs. para reactivity.

References

Structure-Activity Relationship (SAR) of 2-Chloroquinoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-chloroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a wide array of biological targets implicated in various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloroquinoline derivatives, with a focus on their inhibitory activities against key enzymes and their potential as therapeutic agents. The information presented herein is compiled from recent studies and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Inhibitory Activity

The biological activity of 2-chloroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. The following tables summarize the in vitro inhibitory activities of representative 2-chloroquinoline analogs against various targets, highlighting the impact of different functional groups on their potency.

Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro)
CompoundR Group on Imine NitrogenMpro Ki (μM)PLpro Ki (μM)Mode of Binding (Mpro)
C3 2-bromopyridyl< 2-Covalent
C4 3-bromopyridyl< 2-Covalent
C5 4-bromopyridyl< 2-Covalent
C10 2-thiazolyl-phenylacetamide< 2< 2Non-covalent
C11 (from C10) Azetidinone ring0.8200.350Non-covalent
C12 (from C10) Thiazolidinone ringReduced 3-5 foldReduced 3-5 foldNon-covalent

Data sourced from a study on dual inhibitors of SARS-CoV-2 Mpro and PLpro.[1]

SAR Insights for SARS-CoV-2 Protease Inhibition:

  • The presence of a bromopyridyl group on the imine nitrogen at the 3-position of the 2-chloroquinoline core leads to potent and covalent inhibition of Mpro.[1]

  • Substitution with a 2-thiazolyl-phenylacetamide group at the same position results in dual, non-covalent inhibition of both Mpro and PLpro.[1]

  • Cyclization of the imine group into an azetidinone ring (C11) significantly enhances the inhibitory potency against both proteases, suggesting that a more rigid conformation is favorable for binding.[1]

  • Conversely, the formation of a thiazolidinone ring (C12) leads to a reduction in activity, indicating that the nature of the heterocyclic ring is crucial for optimal interaction with the enzymes.[1]

Table 2: Anticancer Activity of 2-Substituted Quinoline Analogs
Compound TypeSubstitution PatternCancer Cell LinesIC50 (μM)
2-ArylquinolinesC-6 substituted 2-phenylquinolinesHeLa, PC38.3 - 34.34
2-Arylquinolines2-(3,4-methylenedioxyphenyl)quinolinesHeLa, PC38.3 - 34.34
4-Acetamido-2-methyl-THQs-HeLa, PC3> 13.15

Data synthesized from studies on anticancer quinoline derivatives.[2]

SAR Insights for Anticancer Activity:

  • 2-Arylquinoline derivatives generally exhibit better anticancer activity compared to their partially saturated 2-acetamido-2-methyl-tetrahydroquinoline (THQ) counterparts.[2]

  • Substitutions at the C-6 position of the 2-phenylquinoline scaffold appear to be important for cytotoxicity against HeLa and PC3 cancer cell lines.[2]

  • Increased lipophilicity in the 2-arylquinoline series correlates with better cytotoxic effects in HeLa and PC3 cells.[2]

Key Experimental Protocols

Synthesis of 2-Chloroquinoline-Based Imine Inhibitors

A common synthetic route to 2-chloroquinoline-based inhibitors involves the reaction of 2-chloroquinoline-3-carboxaldehyde with various aromatic amines to form an imine linkage.[1] Further modifications, such as the conversion of the imine to other heterocyclic rings like azetidinones and thiazolidinones, can be achieved through subsequent cyclization reactions.[1]

G A 2-Chloroquinoline-3- carboxaldehyde C Imine Formation (Schiff Base Condensation) A->C B Aromatic Amines B->C D 2-Chloroquinoline-based Imine Inhibitors C->D E Cyclization Reaction D->E F Modified Heterocyclic Inhibitors (e.g., Azetidinone) E->F

Generalized synthetic workflow for 2-chloroquinoline imine inhibitors.
In Vitro Enzyme Inhibition Assay (SARS-CoV-2 Proteases)

The inhibitory activity of the synthesized compounds against Mpro and PLpro is typically determined using a fluorescence resonance energy transfer (FRET)-based assay.

  • Enzyme Preparation : Recombinant Mpro and PLpro are expressed and purified.

  • Reaction Mixture : The assay is performed in a buffer solution containing the respective enzyme, a fluorogenic substrate, and varying concentrations of the inhibitor.

  • Incubation : The reaction mixture is incubated at a controlled temperature.

  • Fluorescence Measurement : The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis : The initial velocities are plotted against the inhibitor concentrations, and the data are fitted to the Morrison equation to determine the inhibition constant (Ki).

Cell Viability Assay (MTT Assay) for Anticancer Activity

The cytotoxic effects of 2-chloroquinoline derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of inhibitors A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength F->G H Calculate IC50 values G->H

Workflow of the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many 2-chloroquinoline inhibitors are still under investigation. However, based on their targets, several signaling pathways are likely to be involved.

For instance, 2-chloroquinoline-based kinase inhibitors would interfere with cellular signaling cascades that are often dysregulated in cancer.[5][6] Inhibition of kinases such as protein kinase CK2 can impact cell proliferation, survival, and apoptosis.

G A 2-Chloroquinoline Kinase Inhibitor B Protein Kinase (e.g., CK2) A->B Inhibits C Downstream Substrate Phosphorylation B->C Phosphorylates D Cellular Signaling Cascade C->D E Inhibition of Cell Proliferation & Survival D->E F Induction of Apoptosis D->F

Potential signaling pathway affected by 2-chloroquinoline kinase inhibitors.

Conclusion

The 2-chloroquinoline scaffold represents a highly adaptable and promising framework for the development of novel inhibitors for a range of therapeutic targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to significant improvements in potency and selectivity. Future research should continue to explore the vast chemical space around the 2-chloroquinoline nucleus, focusing on the synthesis of diverse libraries of compounds for screening against various biological targets. Elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of these inhibitors will be crucial for their translation into clinical candidates.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This document provides essential guidance for the safe handling and disposal of 2-Chloroquinoline-6-sulfonyl chloride, a corrosive and water-reactive compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance should be handled only by trained professionals familiar with its hazards.

Core Safety Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, including humidity in the air, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[2][3] Therefore, all handling and disposal operations must be conducted in a certified chemical fume hood.[4][5]

Summary of Hazards
Hazard ClassificationDescriptionSource
Skin Corrosion Category 1B: Causes severe skin burns and eye damage.[1]
Eye Damage Category 1: Causes serious eye damage.[1]
Reactivity Moisture-sensitive. Reacts with water to produce toxic and corrosive gases.[2][3]
Inhalation Toxicity Vapors and dust are corrosive to the respiratory tract.[2]

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on the quantity and nature of the waste. A distinction is made between small, residual quantities (e.g., from rinsing glassware) and bulk or contaminated material.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following minimum PPE is worn:[5][6][7]

  • Eye Protection: Tightly fitting safety goggles and a face shield.[5]

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for damage before each use.[5][8]

  • Protective Clothing: A chemical-resistant lab coat or apron. For larger quantities, consider a chemical-resistant suit.[5][7]

  • Respiratory Protection: All operations must be performed in a chemical fume hood.[4] For emergency spills outside of a hood, a NIOSH-approved respirator with an acid gas cartridge may be necessary.[8]

Experimental Protocol: Neutralization of Small, Residual Quantities

This procedure is only for small amounts of uncontaminated this compound, such as residue in reaction flasks or on stir bars.

Objective: To safely hydrolyze and neutralize residual sulfonyl chloride into a less hazardous sulfonic acid salt.

Materials:

  • Large beaker (volume at least 10 times that of the solution to be neutralized)

  • Ice bath

  • Stir plate and stir bar

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution or other suitable weak base[4][9]

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker containing the 5% sodium bicarbonate solution in an ice bath on a stir plate. Begin vigorous stirring.[4][9]

  • Slow Addition: Carefully and slowly add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[4][9]

    • CAUTION: The reaction is exothermic and will release gas (CO₂ if using bicarbonate). The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.[4] Never add the base to the sulfonyl chloride. [9]

  • Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[4]

  • pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If it remains acidic, add more base.[4]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to your institution's designated "Aqueous Hazardous Waste" container for final disposal by a licensed professional waste disposal service.[2][4]

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and any materials used to clean up spills (e.g., absorbent pads, contaminated soil) must be treated as hazardous waste. Do not attempt to neutralize bulk quantities.

  • Containment: Ensure the material is in a compatible, tightly sealed, and clearly labeled hazardous waste container.[9]

  • Labeling: The label must include the full chemical name ("this compound"), associated hazards (e.g., "Corrosive," "Water-Reactive"), and the date of waste generation.[4]

  • Waste Segregation: This is a halogenated organic compound and should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[4]

  • Professional Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]

Emergency Procedures: Spills and Exposures

In Case of a Spill: [10][11][12]

  • Evacuate: Immediately alert personnel in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, cover with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9] DO NOT USE WATER or combustible materials like sawdust. [10]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

In Case of Personal Exposure: [2][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G Workflow for this compound Disposal cluster_prep Initial Handling & Assessment cluster_routes Disposal Pathways cluster_actions Actionable Steps cluster_final Final Disposal start This compound Waste assess Assess Waste Type start->assess spill Spill or Contaminated Material assess->spill Spill residue Small Residual Quantity assess->residue Residue bulk Bulk Quantity assess->bulk Bulk contain_spill Contain with Dry Inert Absorbent spill->contain_spill neutralize Slowly Add to Cold Base (e.g., NaHCO₃ soln) residue->neutralize package_bulk Package in Labeled Halogenated Waste Container bulk->package_bulk collect_spill Collect in Labeled Hazardous Waste Container contain_spill->collect_spill final_disposal Dispose via Approved Waste Facility collect_spill->final_disposal check_ph Verify pH is 7-9 neutralize->check_ph aqueous_waste Dispose as Aqueous Hazardous Waste check_ph->aqueous_waste aqueous_waste->final_disposal package_bulk->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.